4-Vinylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethenyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBWAWNLGGMZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25232-08-0 | |
| Record name | Poly(4-vinylbiphenyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50178066 | |
| Record name | p-Vinylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2350-89-2 | |
| Record name | 4-Ethenyl-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Vinylbiphenyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl, 4-vinyl- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Vinylbiphenyl | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-vinylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Vinylbiphenyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ3RBG4N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-vinylbiphenyl, a versatile building block in organic synthesis, materials science, and pharmaceutical development. Its unique structure, featuring a polymerizable vinyl group and a modifiable biphenyl scaffold, makes it a valuable precursor for a wide range of applications.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂ | [1][2] |
| Molecular Weight | 180.25 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 119-121 °C | [2][3] |
| Boiling Point | ~301.7 °C at 760 mmHg | |
| Solubility | Insoluble in water; soluble in various organic solvents. |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound, with the most common and effective methods being the Wittig reaction, Suzuki-Miyaura coupling, Heck reaction, and Grignard reaction.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6][7] In the context of this compound synthesis, this typically involves the reaction of 4-biphenylcarboxaldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane.
Reaction Mechanism:
The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[5][7]
Figure 1: General mechanism of the Wittig reaction for this compound synthesis.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide.
-
Reaction with Aldehyde: Dissolve 4-biphenylcarboxaldehyde in anhydrous THF in a separate flask. Add this solution dropwise to the freshly prepared ylide solution at 0 °C.
-
Reaction Progression and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[8]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Biphenylcarboxaldehyde | 1.0 eq | Starting material |
| Methyltriphenylphosphonium bromide | 1.1 - 1.5 eq | Ylide precursor |
| n-Butyllithium | 1.1 - 1.5 eq | Base for ylide generation |
| Anhydrous THF | - | Solvent |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10][11][12][13] For the synthesis of this compound, this can be achieved by coupling a 4-halobiphenyl (e.g., 4-iodobiphenyl or 4-bromobiphenyl) with a vinylboron species, such as potassium vinyltrifluoroborate.[9][10][11][13]
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron compound and subsequent reductive elimination to yield the final product and regenerate the catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-iodobiphenyl, potassium vinyltrifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf) or a combination of Pd(OAc)₂ and a phosphine ligand), and a base (e.g., cesium carbonate or potassium carbonate).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of THF and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux and stir under an inert atmosphere. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Iodobiphenyl | 1.0 eq | Starting material |
| Potassium vinyltrifluoroborate | 1.2 - 1.5 eq | Vinyl group source |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 1-5 mol% | Catalyst |
| Base (e.g., Cs₂CO₃) | 2.0 - 3.0 eq | Activates the boronic acid derivative |
| THF/Water | - | Solvent system |
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene.[14][15][16][17] this compound can be synthesized via the Heck reaction between a 4-halobiphenyl and ethylene gas or a protected vinyl equivalent.
Reaction Mechanism:
The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst.[16]
Figure 3: Catalytic cycle of the Heck reaction for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel, combine 4-bromobiphenyl, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).
-
Solvent and Alkene Addition: Add a suitable solvent, such as N,N-dimethylformamide (DMF). Pressurize the vessel with ethylene gas.
-
Reaction: Heat the mixture with stirring. Monitor the reaction progress by GC.
-
Workup and Purification: After completion, cool the vessel, vent the ethylene, and filter the reaction mixture. Add water to the filtrate and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.[8]
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Bromobiphenyl | 1.0 eq | Starting material |
| Ethylene | Excess (pressure) | Vinyl group source |
| Palladium(II) acetate | 1-5 mol% | Catalyst precursor |
| Triphenylphosphine | 2-10 mol% | Ligand |
| Triethylamine | 1.5 - 2.0 eq | Base |
| DMF | - | Solvent |
Grignard Reaction
The Grignard reaction provides another route to this compound, typically involving the reaction of a biphenyl Grignard reagent with a vinyl halide.[18][19]
Reaction Mechanism:
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the vinyl halide in a coupling reaction, often catalyzed by a transition metal salt.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous THF under an inert atmosphere.[19]
-
Coupling Reaction: In a separate flask, add a catalytic amount of a transition metal salt (e.g., iron(III) chloride) to a solution of vinyl bromide in anhydrous THF. Cool this solution and slowly add the freshly prepared 4-phenylmagnesium bromide solution.
-
Reaction Progression and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography.
| Reagent/Solvent | Typical Molar Ratio/Concentration | Purpose |
| 4-Bromobiphenyl | 1.0 eq | Grignard precursor |
| Magnesium turnings | 1.1 - 1.2 eq | To form Grignard reagent |
| Vinyl bromide | 1.0 - 1.2 eq | Vinyl group source |
| Iron(III) chloride | Catalytic amount | Catalyst |
| Anhydrous THF | - | Solvent |
Characterization of this compound
The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.
References
- 1. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 3. This compound 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 4. This compound | 2350-89-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pure.rug.nl [pure.rug.nl]
- 16. Heck Reaction [organic-chemistry.org]
- 17. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 18. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Spectroscopic analysis of 4-Vinylbiphenyl (NMR, IR, Mass Spec)
This guide provides an in-depth analysis of 4-Vinylbiphenyl using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the spectroscopic characteristics of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.65 - 7.55 | m | - | 4H | Aromatic Protons (H-2, H-6, H-2', H-6') |
| 7.48 - 7.40 | m | - | 2H | Aromatic Protons (H-3', H-5') |
| 7.38 - 7.32 | m | - | 1H | Aromatic Proton (H-4') |
| 6.75 | dd | 17.6, 10.9 | 1H | Vinyl Proton (-CH=) |
| 5.80 | d | 17.6 | 1H | Vinyl Proton (=CH₂, trans) |
| 5.28 | d | 10.9 | 1H | Vinyl Proton (=CH₂, cis) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ, ppm) | Assignment (Predicted) |
| 140.9 | Quaternary Aromatic Carbon (C-1') |
| 140.6 | Quaternary Aromatic Carbon (C-4) |
| 136.9 | Quaternary Aromatic Carbon (C-1) |
| 136.4 | Vinyl Carbon (-CH=) |
| 128.8 | Aromatic CH (C-3', C-5') |
| 127.6 | Aromatic CH (C-2, C-6) |
| 127.4 | Aromatic CH (C-4') |
| 127.0 | Aromatic CH (C-2', C-6') |
| 126.5 | Aromatic CH (C-3, C-5) |
| 114.4 | Vinyl Carbon (=CH₂) |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |
| 1628 | C=C Stretch | Vinyl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 990, 910 | C-H Bend (Out-of-Plane) | Monosubstituted Vinyl |
| 840 | C-H Bend (Out-of-Plane) | 1,4-Disubstituted Benzene |
| 760, 695 | C-H Bend (Out-of-Plane) | Monosubstituted Benzene |
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 180 | [M]⁺ (Molecular Ion) |
| 179 | [M-H]⁺ |
| 178 | [M-2H]⁺ |
| 152 | [M-C₂H₄]⁺ (Loss of ethylene) |
Experimental Workflows and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Detailed Experimental Protocols
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and proton/carbon environments of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time: Approximately 4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Assign peaks based on chemical shifts, coupling constants, and integration values.
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[1]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Correlate the observed absorption bands with specific functional group vibrations.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 200-250 °C.
-
GC Conditions (if applicable):
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC) if using GC-MS.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak ([M]⁺).
-
Identify major fragment ions and propose fragmentation pathways. The analysis often involves observing the loss of stable neutral molecules or radicals.[2]
References
Solubility Profile of 4-Vinylbiphenyl in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Vinylbiphenyl, a key intermediate in various organic syntheses and polymer applications. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed experimental protocol for determining the exact solubility in a laboratory setting.
Qualitative Solubility Data
This compound is a solid crystalline substance at room temperature. Its solubility is largely dictated by the principle of "like dissolves like," where non-polar to moderately polar organic solvents are most effective at dissolving this aromatic hydrocarbon. Based on available data, the qualitative solubility of this compound in common organic solvents is summarized below.
| Solvent | Chemical Formula | Polarity | Solubility |
| Water | H₂O | High | Insoluble[1][2] |
| Ethanol | C₂H₅OH | High | Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[1] |
| Benzene | C₆H₆ | Low | Soluble[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble[3] |
| Chloroform (CHCl₃) | CHCl₃ | Moderate | Soluble[3] |
| Toluene | C₇H₈ | Low | Soluble[3] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric method, a variation of the widely used shake-flask method, is recommended. This protocol is designed to be robust and reproducible for determining the solubility of a solid compound like this compound in various organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or incubator
-
Vortex mixer or shaker
-
Syringe filters (Teflon®, 0.2 µm pore size)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
-
Fume hood
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a fume hood and allow the solvent to evaporate. Gentle heating in a vacuum oven can be used to expedite this process, ensuring the temperature is kept well below the boiling point of this compound to prevent loss of the solute.
-
Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature and to remove any residual moisture.
-
Weigh the evaporation dish with the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100
-
Experimental Workflow:
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
Disclaimer: The user initially provided CAS number 2350-89-2, which corresponds to 4-Vinylbiphenyl. However, the detailed requirements for an in-depth technical guide, including signaling pathways and targeting an audience of researchers and drug development professionals, strongly indicate that the compound of interest is the well-studied and highly toxic molecule, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), with CAS number 1746-01-6. This guide will focus on TCDD.
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), a compound of significant interest in toxicology and drug development due to its potent biological effects.
Physical and Chemical Properties of TCDD
TCDD is a colorless, odorless crystalline solid at room temperature. It is a highly stable compound, a property that contributes to its persistence in the environment.[1] Its lipophilicity and very low aqueous solubility are key factors in its bioaccumulation.[1]
Table 1: Physical Properties of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
| Property | Value |
| Molecular Formula | C₁₂H₄Cl₄O₂ |
| Molecular Weight | 322.0 g/mol |
| Melting Point | 305-306 °C |
| Boiling Point | Decomposes above 500 °C[2] |
| Water Solubility | 2 x 10⁻⁷ g/L at 25°C |
| Vapor Pressure | 1.50 x 10⁻⁹ mm Hg at 25°C |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.8 |
Table 2: Chemical Reactivity and Stability of TCDD
| Property | Description |
| Thermal Stability | Begins to decompose at 500 °C, with virtually complete decomposition occurring within 21 seconds at 800 °C.[2] |
| Photostability | Decomposes under the influence of UV light, which produces chlorine.[2] |
| Chemical Stability | Extremely stable chemically.[1] |
| Reactivity | Undergoes catalytic perchlorination. When heated to decomposition, it emits toxic fumes of hydrogen chloride.[2] |
Biological Activity and Signaling Pathway
TCDD exerts its potent biological effects primarily through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3][4] The binding of TCDD to AhR initiates a cascade of events leading to changes in gene expression that are responsible for its toxic and carcinogenic effects.[3][5] TCDD is not directly mutagenic or genotoxic but acts as a potent cancer promoter.[3]
References
Theoretical and Computational Insights into 4-Vinylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylbiphenyl (4VBP) is a significant monomer in the synthesis of advanced polymers and a key building block in the development of novel organic materials and potential pharmaceutical agents.[1] Its unique molecular structure, featuring a biphenyl core and a reactive vinyl group, imparts desirable properties such as high thermal stability and specific optoelectronic characteristics to the resulting materials. Understanding the fundamental geometric, electronic, and vibrational properties of the 4VBP monomer is crucial for predicting its reactivity, designing new materials, and elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to study this compound, presenting expected quantitative data and detailed protocols to facilitate further research and development. While direct computational studies on this compound are not extensively available in the public domain, this guide draws upon established computational chemistry principles and data from studies on structurally related molecules, such as biphenyl and styrene, to provide a robust predictive framework.
Introduction
This compound, also known as p-phenylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₄H₁₂.[2] Its structure consists of a biphenyl moiety substituted with a vinyl group at the 4-position. This bifunctionality allows for a wide range of chemical modifications, making it a versatile precursor in polymer chemistry and organic synthesis.[1] The biphenyl unit contributes to the rigidity and thermal stability of polymers, while the vinyl group provides a reactive site for polymerization and other addition reactions.
Computational modeling offers a powerful and cost-effective approach to investigate the intrinsic properties of molecules like this compound at the atomic level. Techniques such as Density Functional Theory (DFT) can provide valuable insights into its optimized geometry, electronic structure, and vibrational modes, which are often challenging to determine experimentally with high precision. This guide outlines the standard computational workflows and expected outcomes for the theoretical characterization of this compound.
Computational Methodology
The theoretical investigation of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization.
Experimental Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular building software (e.g., Avogadro, GaussView).
-
Computational Method Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is commonly employed, providing a good description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).
-
-
Optimization Calculation: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
References
Health and Safety Considerations for Handling 4-Vinylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 4-Vinylbiphenyl (also known as 4-phenylstyrene). Due to its chemical properties and potential hazards, a thorough understanding and implementation of safety protocols are imperative for all personnel working with this compound. This document summarizes key data from safety data sheets (SDS) and outlines general best practices for laboratory safety.
Physicochemical and Hazard Profile
This compound is a solid organic compound with specific properties that necessitate careful handling.[1] A summary of its key physical and chemical properties is provided below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Cream solid[1] |
| Molecular Formula | C14H12[1] |
| Molecular Weight | 180.25 g/mol [1] |
| Melting Point | 115 - 116 °C / 239 - 240.8 °F[1] |
| Boiling Point | No information available[1] |
| Flash Point | No information available[1] |
| Solubility | No information available[1] |
| Stability | Moisture sensitive[1] |
The primary hazards associated with this compound are skin, eye, and respiratory irritation, and it is harmful if swallowed.[2][3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | Harmful if swallowed.[2] |
| Skin irritation | Causes skin irritation.[2][3] |
| Eye irritation | Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — single exposure | May cause respiratory irritation.[2][3] |
| Hazardous to the aquatic environment, long-term hazard | May cause long lasting harmful effects to aquatic life.[4] |
Health and Safety Recommendations
Given the identified hazards, strict adherence to safety protocols is crucial when handling this compound.
Personal Protective Equipment (PPE)
The following diagram outlines the essential personal protective equipment required when working with this compound.
Caption: Essential PPE for handling this compound.
Safe Handling and Storage
To minimize exposure and ensure stability, the following handling and storage procedures should be followed:
-
Handling :
-
Storage :
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following decision tree outlines the initial first-aid steps to be taken upon exposure to this compound.
References
In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is an aromatic vinyl monomer that serves as a crucial building block in the synthesis of advanced polymers. Its unique structure, featuring a biphenyl group attached to a vinyl moiety, imparts exceptional thermal stability, high glass transition temperatures (Tg), and desirable mechanical properties to its corresponding polymers.[1] These characteristics make poly(this compound) (PVBP) and its copolymers highly valuable in applications demanding robust materials, such as in aerospace, electronics, and specialty coatings. Understanding the thermal stability and decomposition behavior of the this compound monomer is paramount for ensuring safe handling, optimizing polymerization processes, and predicting the service life of the resulting polymeric materials.
This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability under thermal stress and its decomposition pathways. The information is presented through a combination of tabulated data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development who may utilize polymers derived from this monomer.
Thermal Properties of this compound
Currently, there is limited publicly available data specifically detailing the thermal decomposition of the this compound monomer through techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). The focus of existing research has been primarily on the thermal characteristics of its polymer, poly(this compound). However, based on the properties of similar aromatic vinyl monomers and the known stability of the biphenyl structure, it can be inferred that this compound possesses a relatively high thermal stability.
General physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 4-Phenylstyrene, p-Phenylstyrene | [2] |
| CAS Number | 2350-89-2 | [2] |
| Molecular Formula | C₁₄H₁₂ | [2] |
| Molecular Weight | 180.25 g/mol | [2] |
| Melting Point | 119-121 °C | [2] |
| Boiling Point | 301.7 ± 12.0 °C at 760 mmHg |
Thermal Properties of Poly(this compound)
The thermal stability of the polymer provides valuable insights into the inherent stability of the monomer unit. Poly(this compound) exhibits a high glass transition temperature, indicating significant chain stiffness and strong intermolecular interactions conferred by the bulky biphenyl side groups.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 138 °C (for Mw ~115,000) | |
| Decomposition Temperature | Data not readily available in search results |
The thermal decomposition of polymers derived from vinyl monomers often proceeds via radical mechanisms, including chain scission and monomer reversion. For poly(this compound), it is anticipated that the primary decomposition products would include the this compound monomer, along with other aromatic fragments.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following sections detail the standard experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.
Objective: To determine the onset and maximum decomposition temperatures of this compound.
Instrumentation: A thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is recommended for evolved gas analysis.[3]
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Instrument Setup:
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from the initial temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Data Collection: The mass of the sample is continuously recorded as a function of temperature. If using TGA-MS or TGA-FTIR, the evolved gases are simultaneously analyzed.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative thermogravimetric, DTG, curve). The evolved gas analysis helps identify the decomposition products.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any exothermic decomposition events.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heating and Cooling Program:
-
The sample is first cooled to a low temperature (e.g., 0 °C) to ensure a consistent starting thermal history.
-
The sample is then heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point but below its decomposition temperature.
-
The sample is then cooled back to the initial temperature at a controlled rate.
-
A second heating scan is often performed to observe the behavior of the material after a controlled thermal history.
-
-
Data Collection: The heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that could indicate decomposition or polymerization. The melting point is determined from the onset or peak of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to identify the chemical composition of non-volatile materials. The sample is thermally decomposed in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the decomposition products of this compound.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer system.[1][4][5][6]
Methodology:
-
Sample Preparation: A very small amount of this compound (microgram to milligram range) is placed in a pyrolysis sample tube or cup.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-900 °C) in the pyrolyzer, which is directly connected to the GC injector. The heating is performed in an inert atmosphere (e.g., helium).
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. The components are separated based on their boiling points and interactions with the stationary phase of the column. A temperature program is used to elute the separated components over time.
-
Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum for each component.
-
Data Analysis: The individual components are identified by comparing their mass spectra to a spectral library (e.g., NIST). The resulting chromatogram provides a "fingerprint" of the decomposition products.
Decomposition Pathway of this compound
Caption: Proposed free-radical decomposition pathway for this compound.
At elevated temperatures, the weaker bonds in the this compound molecule, likely the C-H bonds on the vinyl group or the C-C bond connecting the vinyl group to the biphenyl ring, can undergo homolytic cleavage to form free radicals. These radicals can then participate in a variety of reactions, including:
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other monomer molecules, leading to the formation of stable molecules and new radical species.
-
Polymerization: The vinyl radicals can initiate a chain-growth polymerization process, forming low molecular weight oligomers and polymers.
-
Fragmentation: The biphenyl radical or other intermediate radicals can undergo further fragmentation, leading to the formation of smaller, more volatile compounds such as styrene and biphenyl.
Experimental Workflow
A logical workflow for the comprehensive thermal analysis of this compound is depicted below.
Caption: Recommended experimental workflow for thermal analysis.
Conclusion
References
The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer and a key building block in organic synthesis and materials science. Its unique structure, featuring a reactive vinyl group appended to a biphenyl moiety, imparts a distinct reactivity profile that makes it a valuable component in the development of advanced polymers and complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, covering its behavior in polymerization and various addition reactions. The electronic influence of the biphenyl group is discussed in relation to its impact on the vinyl group's reactivity. Detailed experimental protocols for key transformations, quantitative data for reactivity comparison, and visual diagrams of reaction pathways and workflows are presented to serve as a practical resource for researchers in drug development and materials science.
Introduction
The reactivity of the vinyl group in this compound is of significant interest due to its role in the synthesis of high-performance polymers with enhanced thermal stability, mechanical strength, and specific optical or electrical properties.[1] The biphenyl unit introduces rigidity and hydrophobicity into the polymer backbone, while the vinyl group provides a site for polymerization and a handle for a variety of chemical modifications. Understanding the reactivity of this vinyl group is crucial for designing and controlling these transformations to achieve desired material properties and molecular structures. This guide will delve into the core aspects of this compound's vinyl group reactivity, providing both theoretical understanding and practical experimental guidance.
Electronic Effects of the Biphenyl Group on Vinyl Reactivity
The reactivity of the vinyl group in this compound is significantly influenced by the electronic properties of the biphenyl substituent. The biphenyl group, acting as a substituent on the styrene core, is generally considered to be weakly electron-donating through resonance. This can be quantified by the Hammett substituent constant (σ). For the unsubstituted phenyl group (-C₆H₅), the Hammett constants are σₚ = 0.01 and σₘ = 0.06, indicating a very weak electronic effect.[2][3] The extended conjugation provided by the second phenyl ring in the biphenyl moiety is expected to have a similarly modest, yet discernible, impact on the electron density of the vinyl group. This slight increase in electron density on the vinyl double bond can affect the rates and mechanisms of both polymerization and addition reactions compared to unsubstituted styrene.
Polymerization of this compound
This compound is a valuable monomer for the synthesis of polymers with high glass transition temperatures and improved solvent resistance.[1] It can undergo polymerization via various mechanisms, including free-radical and anionic polymerization.
Free-Radical Polymerization
Table 1: Polymerization Data for this compound and Related Monomers
| Monomer | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) | Reference |
| Poly(this compound) | Anionic | 30,000 g/mol | 1.4 | 135 °C | [4] |
| Poly(4-bromo-4'-vinylbiphenyl) | Free-Radical | Varies | Varies | Not specified | [5] |
Anionic Polymerization
This compound can also be polymerized via anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[4] This "living" polymerization technique is particularly useful for creating block copolymers.
This protocol is a general representation of an anionic polymerization procedure.
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Anhydrous methanol
Procedure:
-
Under a high-purity argon atmosphere, a flame-dried glass reactor equipped with a magnetic stir bar is charged with anhydrous THF.
-
The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of this compound in anhydrous THF is added to the reactor.
-
The initiator, sec-butyllithium, is added dropwise via syringe until a faint persistent color is observed, indicating the titration of impurities. An additional amount of initiator is then added to start the polymerization.
-
The polymerization is allowed to proceed at -78 °C for a specified time.
-
The living polymer is terminated by the addition of a small amount of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.[4][6]
Visualization of Anionic Polymerization Workflow
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 4-Vinylbiphenyl
These application notes provide a comprehensive overview of the primary techniques for the polymerization of 4-vinylbiphenyl (4VBP), a monomer valued for producing polymers with high thermal stability and desirable optical properties.[1] The protocols are designed for researchers, scientists, and professionals in drug development and material science, offering detailed methodologies for various polymerization strategies.
Introduction to this compound Polymerization
This compound, also known as p-phenylstyrene, is a vinyl monomer featuring a biphenyl group attached to the styrene backbone.[1] This structure imparts rigidity and hydrophobicity to the resulting polymer, poly(this compound), leading to a high glass transition temperature (Tg) and enhanced solvent resistance.[1][2] These properties make it a valuable material for applications in advanced electronics, specialized coatings, and as a precursor for functionalized polymers in drug delivery systems.[1][3]
Key polymerization methods for 4VBP include:
-
Free Radical Polymerization: A versatile and widely used method.[3]
-
Controlled/Living Radical Polymerization: Techniques like ATRP and RAFT that offer precise control over molecular weight and architecture.[4][5]
-
Anionic Polymerization: A "living" polymerization method that produces polymers with narrow molecular weight distributions.[6][7]
Polymerization Techniques and Protocols
Free Radical Polymerization (FRP)
Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps.[8][9] It is a robust method for synthesizing high molecular weight polymers. The reaction is typically initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN).[3]
This protocol is adapted from procedures for similar vinyl monomers.[3][10]
Materials:
-
Monomer: this compound (4VBP)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Solvent: Anhydrous toluene or Tetrahydrofuran (THF)
-
Precipitating Solvent: Methanol
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Oil bath with temperature controller
-
Standard laboratory glassware
Procedure:
-
Preparation: In a dry Schlenk flask, combine this compound (e.g., 1.0 g, 5.55 mmol) and AIBN (e.g., 9.1 mg, 0.055 mmol, for a monomer-to-initiator ratio of 100:1).
-
Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.[3]
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[3][10]
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70°C. Stir the mixture vigorously for the desired reaction time (e.g., 24 hours).[3][10]
-
Termination: To quench the reaction, cool the flask rapidly by immersing it in an ice bath and exposing it to air.[3]
-
Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold methanol (e.g., 200 mL) with stirring.[3]
-
Collect the white precipitate by filtration.
-
To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol. Repeat this step two more times.[3]
-
Dry the final polymer product under vacuum at 40-50°C to a constant weight.[3]
-
Caption: Workflow for Free Radical Polymerization of this compound.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/living radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based.[11]
This protocol is based on established ATRP procedures for styrene.
Materials:
-
Monomer: this compound (4VBP), passed through basic alumina to remove inhibitors.
-
Initiator: Ethyl 2-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Toluene (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Precipitating Solvent: Methanol
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Schlenk line
-
Syringes (degassed)
-
Oil bath with temperature controller
Procedure:
-
Preparation: Add CuBr (e.g., 13.4 mg, 0.093 mmol) and a stir bar to a dry Schlenk flask. Seal with a rubber septum and deoxygenate with three vacuum/argon cycles.
-
Reaction Mixture: In a separate flask, prepare a solution of 4VBP (e.g., 2.0 g, 11.1 mmol) and anisole (2.0 mL). Bubble argon through the solution for 30 minutes to deoxygenate.
-
Component Addition: Using degassed syringes, add the deoxygenated 4VBP/anisole solution to the Schlenk flask containing CuBr. Then add PMDETA (19.5 µL, 0.093 mmol).
-
Initiation: Place the flask in a preheated oil bath at 90°C. Once the temperature has stabilized, add the initiator, EBiB (13.7 µL, 0.093 mmol), via syringe to start the polymerization.
-
Polymerization: Allow the reaction to proceed with stirring for the desired time (e.g., 6-12 hours). Samples can be taken periodically to monitor conversion and molecular weight growth.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. This oxidizes the copper catalyst, turning the solution green/blue.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into a large excess of cold methanol. Collect the polymer by filtration and dry it under vacuum.
Caption: The reversible activation/deactivation cycle in ATRP.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT is another powerful controlled radical polymerization technique that utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[12] This process allows for excellent control over molecular weight and results in polymers with very low dispersity.
This protocol is adapted from general RAFT procedures and those for similar monomers.[10][13]
Materials:
-
Monomer: this compound (4VBP), inhibitor removed.
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
RAFT Agent (CTA): e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) or 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DMP).[10][13]
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Precipitating Solvent: Methanol or Hexanes
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Schlenk line
-
Syringes (degassed)
-
Oil bath with temperature controller
Procedure:
-
Preparation: In a Schlenk tube, combine 4VBP (e.g., 500 mg, 2.77 mmol), the RAFT agent DMP (e.g., 10.2 mg, 0.0277 mmol for [M]/[CTA]=100), and AIBN (e.g., 0.45 mg, 0.00277 mmol for [CTA]/[I]=10).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 2.8 mL) to achieve a desired monomer concentration (e.g., 1 M).
-
Degassing: Perform three freeze-pump-thaw cycles on the sealed reaction tube to remove all oxygen.[10]
-
Polymerization: Place the tube in a preheated oil bath at 70°C and stir for the specified duration (e.g., 12-24 hours).[10]
-
Termination: Stop the polymerization by immersing the tube in liquid nitrogen or an ice bath and exposing it to air.[10]
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold hexanes or methanol.[10] Collect the polymer by filtration, redissolve in THF, and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.
References
- 1. nbinno.com [nbinno.com]
- 2. 聚(4-乙烯基联苯) average Mw ~115,000 by GPC, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymersource.ca [polymersource.ca]
- 7. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 8. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 9. pslc.ws [pslc.ws]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Synthesis of Poly(4-Vinylbiphenyl) via RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a versatile monomer utilized in the synthesis of advanced polymers with unique thermal, mechanical, and optical properties. The biphenyl moiety imparts rigidity and hydrophobicity, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability. Controlled polymerization of 4VBP is crucial for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity (Đ), which are essential for applications in fields such as advanced electronics, specialized coatings, and drug delivery systems.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving controlled radical polymerization of a wide range of monomers, including styrenics like 4VBP. This method allows for the synthesis of polymers with complex architectures and tailored functionalities. These application notes provide a detailed protocol for the RAFT polymerization of this compound to obtain well-defined poly(this compound) (P4VBP).
Key Applications of Poly(this compound)
-
High-Performance Plastics: Incorporation of 4VBP into polymer chains enhances thermal stability and mechanical strength, making them suitable for demanding applications.[1]
-
Advanced Electronics: The dielectric properties of P4VBP make it a candidate for use in microelectronics and as a component in organic light-emitting diodes (OLEDs).
-
Drug Delivery: Amphiphilic block copolymers containing P4VBP can self-assemble into micelles or other nanostructures for the encapsulation and controlled release of hydrophobic drugs.
-
Specialized Coatings: The rigidity and solvent resistance of P4VBP-containing polymers are beneficial for creating durable and protective coatings.[1]
RAFT Polymerization of this compound: An Overview
The RAFT polymerization of 4VBP is a free-radical polymerization mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The choice of the RAFT agent is critical for achieving good control over the polymerization. For styrenic monomers like 4VBP, trithiocarbonates are highly effective RAFT agents.[2] The general mechanism involves a degenerative chain transfer process where the growing polymer chains are in equilibrium between an active (radical) state and a dormant (thiocarbonylthio-capped) state. This equilibrium ensures that all chains have an equal probability of growth, leading to a narrow molecular weight distribution.
Experimental Protocol: RAFT Polymerization of this compound
This protocol details the synthesis of poly(this compound) with a target degree of polymerization (DP) of 100.
Materials:
-
This compound (4VBP, monomer)
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator)
-
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT, RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
Methanol (for precipitation)
-
Schlenk flask
-
Magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 25 mL Schlenk flask, add this compound (1.80 g, 10.0 mmol), DDMAT (36.3 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol).
-
Add a magnetic stir bar to the flask.
-
Add 10 mL of anhydrous 1,4-dioxane to the flask to dissolve the solids. The molar ratio of [4VBP]:[DDMAT]:[AIBN] is 100:1:0.1.
-
-
Degassing the Solution:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the solution with dry nitrogen or argon gas for 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.
-
-
Polymerization:
-
Place the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired amount of time. To monitor the polymerization progress, small aliquots can be withdrawn at different time points for analysis of monomer conversion (by ¹H NMR) and molecular weight (by GPC).
-
-
Termination and Isolation:
-
After the desired reaction time, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the resulting poly(this compound) in a vacuum oven at 40 °C overnight.
-
Data Presentation
The following table summarizes the expected results for the RAFT polymerization of this compound at different time points, targeting a degree of polymerization of 100.
| Time (h) | Monomer Conversion (%) | Mn, GPC ( g/mol ) | Đ (Mw/Mn) |
| 2 | 25 | 4,500 | 1.15 |
| 4 | 48 | 8,600 | 1.12 |
| 8 | 75 | 13,500 | 1.10 |
| 16 | 92 | 16,600 | 1.08 |
Note: The theoretical number-average molecular weight (Mn,th) can be calculated using the formula: Mn,th = (([Monomer]0 / [RAFT agent]0) × Conversion × Mmonomer) + MRAFT agent, where Mmonomer is the molecular weight of this compound (180.25 g/mol ) and MRAFT agent is the molecular weight of DDMAT (362.63 g/mol ).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Experimental workflow for the RAFT polymerization of this compound.
RAFT Polymerization Mechanism
The following diagram illustrates the key equilibria involved in the RAFT polymerization process.
Caption: Key equilibria in the RAFT polymerization mechanism.
References
Application Notes and Protocols for the Anionic Polymerization of 4-Vinylbiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Anionic polymerization is a chain-growth polymerization technique that proceeds via an anionic active center.[1] This method is particularly well-suited for vinyl monomers that possess electron-withdrawing substituents, such as styrenes and dienes.[2] A key advantage of anionic polymerization is its "living" nature when conducted under stringent conditions, meaning that the propagating chain ends remain active indefinitely in the absence of terminating agents.[3][4] This living characteristic allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[4][5]
4-Vinylbiphenyl (4VBP), also known as p-phenylstyrene, is a vinyl monomer whose structure features a biphenyl group attached to the styrene core.[6] The incorporation of the rigid biphenyl moiety can impart desirable properties to the resulting polymer, such as high thermal stability (increased glass transition temperature), enhanced mechanical strength, and specific optical or electrical characteristics.[6] This makes poly(this compound) a material of interest for applications in advanced electronics, specialized coatings, and other high-performance areas.[6]
This document provides a detailed experimental protocol for the living anionic polymerization of this compound to synthesize well-defined polymers. The procedure is based on established methods for the anionic polymerization of styrene derivatives, utilizing high-vacuum techniques to ensure the exclusion of atmospheric impurities that can terminate the living anions.[7][8]
Data Presentation
The living nature of this polymerization allows for precise control over the polymer's molecular weight and distribution. The number-average molecular weight (Mn) can be predicted based on the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The following table presents representative data that can be expected from the anionic polymerization of this compound, demonstrating the high degree of control achievable.
| Run | Monomer (4VBP) (g) | Initiator (s-BuLi) (mmol) | Mn (Theoretical) ( g/mol )¹ | Mn (SEC) ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 3.0 | 0.11 | ~27,300 | 29,800 | 1.41 | 135 |
| 2 | 5.0 | 0.10 | ~50,000 | 48,500 | 1.05 | - |
| 3 | 5.0 | 0.05 | ~100,000 | 99,200 | 1.06 | - |
¹Theoretical Mn = [mass of monomer (g)] / [moles of initiator (mol)] Data in the table is compiled and adapted from representative results for similar polymer systems.[8][9]
Experimental Protocols
The following protocol details the necessary steps for the successful living anionic polymerization of this compound. All procedures must be carried out using high-vacuum line and Schlenk techniques to maintain an inert atmosphere and high purity of reagents.[7]
1. Materials and Reagents:
-
This compound (Monomer): Must be rigorously purified before use.
-
Benzene or Toluene (Solvent): Anhydrous grade, further purified.
-
sec-Butyllithium (s-BuLi) (Initiator): Typically a solution in cyclohexane or hexane. Concentration should be accurately determined by titration.[8]
-
Dibutylmagnesium: For final monomer purification.
-
Calcium Hydride (CaH₂): For pre-drying monomer and solvent.
-
n-Butyllithium (n-BuLi): For final solvent purification.
-
Methanol (Terminating Agent): Anhydrous and degassed.
-
Argon or Nitrogen: High purity, for maintaining an inert atmosphere.
2. Purification of Reagents:
-
Solvent (Benzene/Toluene): The solvent should be stirred over calcium hydride (CaH₂) for at least 24 hours to remove bulk water. It is then degassed via several freeze-pump-thaw cycles. Finally, it is vacuum-distilled into a flask containing a sodium mirror or a small amount of n-BuLi and a styrene indicator. A persistent color indicates the solvent is dry and oxygen-free. The purified solvent is then distilled directly into the reaction vessel under high vacuum.[8]
-
Monomer (this compound): The 4VBP monomer is first stirred over CaH₂ for several hours. It is then vacuum-distilled from the CaH₂. For final purification, the monomer is distilled from a small amount of dibutylmagnesium. This step removes any remaining water and other protic impurities without causing premature polymerization. The purified monomer is then distilled into a calibrated ampule, which is sealed under high vacuum.[7][8]
3. Polymerization Procedure:
-
Apparatus Setup: A glass reactor equipped with break-seals for the introduction of solvent, monomer, and initiator is assembled and attached to a high-vacuum line. The entire apparatus is flame-dried under vacuum to remove any adsorbed moisture from the glass surfaces.
-
Solvent Introduction: The purified solvent (e.g., benzene) is distilled from its purification pot directly into the reaction flask under high vacuum.
-
Initiation: The reactor is brought to the desired temperature (e.g., 25°C). The sealed ampule containing the s-BuLi initiator solution is attached to the reactor. The break-seal is broken, and the initiator is introduced into the rapidly stirred solvent.
-
Propagation: The ampule containing the purified this compound monomer is attached to the reactor, and its break-seal is broken to introduce the monomer into the initiator solution. Upon contact with the initiator, a color change (typically to orange or red for styryllithium anions) should be observed, indicating the formation of the propagating anionic species.[2][8] The solution is stirred vigorously to ensure homogeneity. The polymerization is allowed to proceed for several hours (e.g., 12-15 hours) to ensure complete monomer conversion.[8]
-
Termination: After the desired reaction time, a small amount of degassed, anhydrous methanol is introduced via a break-seal ampule to terminate the polymerization. The color of the solution should disappear, indicating the quenching of the living anions.
-
Polymer Isolation: The reactor is opened to the atmosphere. The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven at an elevated temperature (e.g., 40-60°C) until a constant weight is achieved.[8]
4. Characterization:
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting poly(this compound) are determined by Size Exclusion Chromatography (SEC) calibrated with polystyrene standards.
-
Thermal Properties: The glass transition temperature (Tg) of the polymer is determined using Differential Scanning Calorimetry (DSC).[9]
Visualizations
The following diagrams illustrate the key relationships and workflows described in this protocol.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. pslc.ws [pslc.ws]
- 6. nbinno.com [nbinno.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. polymersource.ca [polymersource.ca]
Application Notes and Protocols for the Synthesis of Poly(4-vinylbiphenyl) for High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(4-vinylbiphenyl) (P4VBP), a polymer with significant potential for high-performance applications due to its unique thermal, optical, and mechanical properties. The protocols outlined herein cover various polymerization techniques, including free-radical, living anionic, and controlled radical polymerization methods, to enable the synthesis of P4VBP with tailored molecular weights and low polydispersity.
Introduction
Poly(this compound), a derivative of polystyrene, possesses a biphenyl group attached to the phenyl ring of the styrene monomer unit. This structural feature imparts several desirable properties, including a high glass transition temperature (Tg), excellent thermal stability, and a high refractive index.[1] These characteristics make P4VBP a compelling material for a range of advanced applications, such as high-performance plastics, organic light-emitting diodes (OLEDs), and plastic scintillators for radiation detection.[1][2] The synthesis of well-defined P4VBP is crucial for optimizing its performance in these applications. This document details various synthetic methodologies to achieve this control.
Data Presentation
The following tables summarize the key properties of poly(this compound) and provide a comparative overview of the outcomes of different polymerization techniques.
Table 1: Physicochemical Properties of Poly(this compound)
| Property | Value | Reference(s) |
| CAS Number | 25232-08-0 | [3] |
| Refractive Index (n_D^20) | 1.62 | [4] |
| Glass Transition Temp. (Tg) | 135-151 °C | [5] |
| Solubility | Soluble in THF, CHCl₃, Toluene, Benzene | [4][5] |
Table 2: Typical Molecular Weight and Polydispersity Data from Various Polymerization Methods
| Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| Anionic Polymerization | 30,000 | 1.4 | [5] |
| Anionic Polymerization | 530,000 | 1.5 | |
| Free-Radical (adapted) | Varies | Typically > 1.5 | [6] |
| RAFT (adapted) | Controlled by [M]/[CTA] | Typically < 1.2 | [7] |
| ATRP (adapted) | Controlled by [M]/[I] | Typically < 1.2 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of poly(this compound) via free-radical, living anionic, and controlled radical polymerization techniques are provided below.
Protocol 1: Free-Radical Polymerization of this compound
This protocol is adapted from the free-radical polymerization of a structurally similar monomer, 4-bromo-4'-vinylbiphenyl.[6]
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous)
-
Methanol (non-solvent for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Oil bath with temperature controller
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Monomer and Initiator Preparation: In a dry Schlenk flask, combine this compound (e.g., 2.0 g, 11.1 mmol) and AIBN (e.g., 0.036 g, 0.22 mmol, for a monomer-to-initiator ratio of 50:1).
-
Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 20 mL) to dissolve the monomer and initiator.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the mixture vigorously for 24 hours.
-
Termination and Purification:
-
Cool the reaction vessel in an ice bath to quench the polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol (e.g., 400 mL) with stirring.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in methanol. Repeat this step twice.
-
Dry the final polymer under vacuum at 60°C to a constant weight.
-
Protocol 2: Living Anionic Polymerization of this compound
This protocol is based on established procedures for the living anionic polymerization of styrene and its derivatives.[8][9]
Materials:
-
This compound (monomer), purified by sublimation or distillation.
-
Benzene or Tetrahydrofuran (THF) (anhydrous solvent), purified by distillation from a drying agent (e.g., sodium/benzophenone ketyl).
-
sec-Butyllithium (s-BuLi) in cyclohexane (initiator), concentration determined by titration.
-
Methanol (terminating agent).
Equipment:
-
All-glass, sealed reactor with break-seals for high vacuum operation.
-
High-vacuum line (<10⁻⁶ torr).
-
Magnetic stirrer.
Procedure:
-
Monomer and Solvent Purification: Rigorous purification of monomer and solvent is critical for successful living anionic polymerization. The monomer should be purified to remove any protic impurities. The solvent must be anhydrous.
-
Reactor Setup: A clean, dry, all-glass reactor is assembled and attached to the high-vacuum line. The reactor is evacuated and flame-dried to remove any adsorbed moisture.
-
Solvent and Monomer Addition: The purified solvent (e.g., 100 mL of benzene) is distilled into the reactor under high vacuum. A known amount of this compound (e.g., 5 g) is then distilled into the reactor.
-
Initiation: The reactor is brought to the desired polymerization temperature (e.g., 25°C). A calculated amount of s-BuLi solution is added via a break-seal to achieve the target molecular weight. The solution should develop a characteristic color indicating the formation of the styryl anion.
-
Polymerization: The reaction is allowed to proceed with stirring for several hours (e.g., 4-12 hours) until complete monomer conversion.
-
Termination: A small amount of degassed methanol is distilled into the reactor to terminate the polymerization, resulting in the disappearance of the color.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
Protocol 3: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound
This protocol is based on general RAFT polymerization procedures for styrenic monomers.[7]
Materials:
-
This compound (monomer)
-
A suitable RAFT agent, e.g., 2-cyano-2-propyl dodecyl trithiocarbonate.
-
AIBN (initiator)
-
1,4-Dioxane or Toluene (anhydrous solvent)
-
Methanol (non-solvent)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold
-
Oil bath with temperature controller
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the molecular weight and polymerization rate (e.g., [Monomer]:[RAFT agent]:[AIBN] = 200:1:0.2).
-
Degassing: Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in an oil bath preheated to the desired temperature (e.g., 70°C) and stir for the required time to achieve the desired conversion.
-
Purification: Precipitate the polymer in methanol, filter, redissolve in THF, and re-precipitate. Dry the polymer under vacuum.
Protocol 4: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol is adapted from ATRP procedures for styrene and other vinyl monomers.[4]
Materials:
-
This compound (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
-
Methanol (non-solvent)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold
-
Oil bath with temperature controller
-
Magnetic stirrer
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Add PMDETA and stir until a homogeneous solution is formed.
-
Reaction Mixture: In a separate flask, dissolve this compound and EBiB in the solvent. Deoxygenate this solution by bubbling with inert gas or by freeze-pump-thaw cycles.
-
Polymerization: Transfer the monomer/initiator solution to the catalyst solution via a cannula. Place the flask in a preheated oil bath (e.g., 90°C) and stir.
-
Purification: After the desired time, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of poly(this compound) via free-radical polymerization.
Caption: Experimental workflow for the living anionic polymerization of poly(this compound).
Caption: Simplified signaling pathway of free-radical polymerization.
High-Performance Applications
High Refractive Index Polymers:
Poly(this compound) is an attractive candidate for applications requiring a high refractive index, such as in optical films, lenses, and coatings for optoelectronic devices.[10] The biphenyl moiety contributes to a high molar refractivity, which in turn leads to a higher refractive index compared to polystyrene. The refractive index of P4VBP is approximately 1.62.[4] By copolymerizing this compound with other high-refractive-index monomers or by incorporating nanoparticles, the refractive index can be further tuned for specific applications.[10]
Plastic Scintillators:
References
- 1. uni-marburg.de [uni-marburg.de]
- 2. koza.if.uj.edu.pl [koza.if.uj.edu.pl]
- 3. polymersource.ca [polymersource.ca]
- 4. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. researchgate.net [researchgate.net]
- 10. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 11. arxiv.org [arxiv.org]
Application Notes & Protocols: 4-Vinylbiphenyl in Copolymerization Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 4-Vinylbiphenyl
This compound (4VBP), also known as 4-phenylstyrene, is a versatile vinyl monomer distinguished by its rigid biphenyl group. This structure imparts unique and desirable properties to copolymers, making it a valuable building block in materials science and drug development. When incorporated into polymer chains, the biphenyl moiety enhances thermal stability, increases the glass transition temperature (Tg), and improves mechanical strength and solvent resistance.[1] These characteristics are critical for developing high-performance materials for demanding applications.[1]
Relevance in Drug Development
In the field of drug development, copolymers containing 4VBP serve as robust scaffolds for advanced drug delivery systems (DDS). The biphenyl unit provides a hydrophobic domain that can be used to encapsulate poorly soluble drugs, while the polymer backbone can be tailored for controlled release.
Furthermore, derivatives of 4VBP, such as 4-bromo-4'-vinylbiphenyl, are particularly advantageous. The bromine atom acts as a functional handle for post-polymerization modification.[2][3] This allows for the covalent attachment of therapeutic agents, targeting ligands (e.g., antibodies, peptides), or imaging agents, creating highly sophisticated and targeted drug delivery vehicles.[2][3] The ability to synthesize well-defined polymers with predictable molecular weights and low polydispersity via controlled radical polymerization techniques is crucial for ensuring batch-to-batch reproducibility and optimal in vivo performance, which are key requirements in pharmaceutical development.[3]
Key Applications:
-
High-Performance Plastics: Incorporation of 4VBP into polymers like polystyrene can significantly increase their thermal stability and mechanical robustness.[1]
-
Thermosensitive Polymers: Copolymers of 4VBP with functional monomers can be designed to exhibit thermosensitive properties, making them suitable for injectable hydrogels that form a drug depot in situ upon reaching body temperature.[4][5]
-
Functional Polymer Scaffolds: Using halogenated derivatives of 4VBP allows for the synthesis of well-defined polymers that can be further functionalized for applications in diagnostics, targeted drug delivery, and bio-conjugation.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its polymers.
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2350-89-2 | [6] |
| Molecular Formula | C₁₄H₁₂ | [6] |
| Molecular Weight | 180.25 g/mol | [6] |
| Melting Point | 119-121 °C | [6] |
| Appearance | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in THF, CHCl₃, Toluene |[6][7] |
Table 2: Thermal Properties of Poly(this compound) Homopolymer Synthesized via anionic polymerization.
| Number-Average Molecular Weight (Mn) | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| 9,500 g/mol | 105 °C | [7] |
| 30,000 g/mol | 135 °C | [7] |
| 75,500 g/mol | 141 °C | [7] |
| 530,000 g/mol | 151 °C |[7] |
Table 3: Monomer Reactivity Ratios Monomer reactivity ratios (r₁, r₂) predict the composition of a copolymer based on the monomer feed ratio. The product of the two ratios (r₁ x r₂) indicates the tendency towards alternation or blockiness.[8] Specific, experimentally determined reactivity ratios for this compound (4VBP) with common comonomers are not readily available in the cited literature and would require experimental determination. For illustrative purposes, the ratios for the comparable system of Styrene (M₁) and 4-Vinylpyridine (M₂) are provided below.
| M₁ | M₂ | r₁ | r₂ | r₁ x r₂ | Copolymer Type | Reference |
| Styrene | 4-Vinylpyridine | 0.75 ± 0.03 | 0.57 ± 0.03 | 0.4275 | Random/Statistical | [9] |
Experimental Protocols
The following protocols are representative examples for the polymerization of this compound and its derivatives. Note: These procedures should be performed by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol is adapted from the polymerization of 4-bromo-4'-vinylbiphenyl and is suitable for synthesizing polymers with a broad molecular weight distribution.[3]
Materials:
-
This compound (4VBP) monomer
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous toluene (solvent)
-
Methanol (precipitating solvent)
-
Tetrahydrofuran (THF)
-
High-purity nitrogen or argon gas
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Temperature-controlled oil bath
-
Standard laboratory glassware
Procedure:
-
Monomer & Initiator Preparation: In a dry Schlenk flask, combine this compound (e.g., 1.0 g, 5.55 mmol) and AIBN (e.g., 0.023 g, 0.139 mmol, for a monomer-to-initiator ratio of 40:1).
-
Solvent Addition: Under a counter-flow of inert gas, add anhydrous toluene (e.g., 10 mL) to dissolve the solids.
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Stir the mixture vigorously for the desired time (e.g., 24 hours).
-
Termination: Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Slowly add the viscous polymer solution to a large excess of stirring methanol (e.g., 200 mL) to precipitate the polymer.
-
Collect the white precipitate by filtration.
-
To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate into methanol. Repeat this step twice.
-
Dry the final polymer product under vacuum at 50°C until a constant weight is achieved.
-
Characterization:
-
Molecular Weight & Polydispersity (PDI): Size Exclusion Chromatography (SEC/GPC).
-
Chemical Structure: ¹H NMR and FTIR Spectroscopy.
Protocol 2: RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of polymers with controlled molecular weights and low PDI (<1.2). This protocol is based on established procedures for styrenic monomers.[5]
Materials:
-
This compound (4VBP) monomer
-
RAFT Agent: e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)
-
Initiator: AIBN or V-501
-
Anhydrous 1,4-dioxane or 2-butanone (solvent)
-
Methanol (precipitating solvent)
-
High-purity nitrogen or argon gas
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Temperature-controlled oil bath
-
Syringes for liquid transfer
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the this compound monomer, RAFT agent (DDMAT), and AIBN in the chosen solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).
-
Degassing: Perform at least three freeze-pump-thaw cycles on the reaction mixture.
-
Polymerization: After the final thaw, backfill the flask with inert gas and immerse it in a preheated oil bath at 70-75°C.[5]
-
Monitoring the Reaction: Periodically take aliquots using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via SEC/GPC). A linear increase in molecular weight with conversion is indicative of a controlled polymerization.[5]
-
Termination: Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter, redissolve, and re-precipitate as described in Protocol 1. Dry the final polymer under vacuum.
Protocol 3: ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for creating well-defined polymers. This is a general protocol for styrenic monomers that can be adapted for 4VBP.
Materials:
-
This compound (4VBP) monomer
-
Initiator: e.g., Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole or Toluene (solvent)
-
Methanol (precipitating solvent)
-
High-purity nitrogen or argon gas
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Temperature-controlled oil bath
-
Glovebox (optional, for handling catalyst)
Procedure:
-
Catalyst Preparation: Add CuBr (e.g., 1 eq.) to a dry Schlenk flask. Seal the flask, and evacuate and backfill with inert gas three times.
-
Reaction Mixture: In a separate flask, dissolve the 4VBP monomer and solvent. Degas this solution by bubbling with inert gas for at least 30 minutes or via freeze-pump-thaw cycles.
-
Initiation: Under a positive flow of inert gas, add the degassed monomer solution to the flask containing the CuBr. Then, add the ligand PMDETA (e.g., 1 eq.) via syringe, which should form a colored catalyst complex. Finally, add the initiator EBiB (e.g., 1 eq.) to start the polymerization. The ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] (e.g., 100:1:1:1) will determine the target molecular weight.
-
Polymerization: Immerse the sealed flask in a preheated oil bath (e.g., 90-110°C) and stir. Monitor the reaction as described in the RAFT protocol.
-
Termination: Stop the reaction by cooling and exposing the mixture to air. The green/blue color of the copper complex indicates oxidation and loss of catalytic activity.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the filtered solution into cold methanol, collect the polymer by filtration, and dry under vacuum.
Visualizations
Caption: Workflow for a typical controlled radical polymerization experiment.
Caption: Logic for creating a drug delivery system via post-polymerization modification.
Caption: Key equilibria in RAFT polymerization leading to controlled polymer growth.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preparation and Polymerization of 4-Hydroxy-4′-vinylbiphenyl | Polymer Journal [preview-nature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2350-89-2 [chemicalbook.com]
- 7. polymersource.ca [polymersource.ca]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Poly(4-vinylbiphenyl) for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of poly(4-vinylbiphenyl) [P(4-VBP)] for tailored applications in drug delivery and environmental remediation. P(4-VBP), a polymer with a rigid biphenyl side chain, offers a unique backbone for modification, enabling the introduction of various functional groups that can alter its physical and chemical properties. This document outlines detailed protocols for the sulfonation and amination of P(4-VBP), and their subsequent application in doxorubicin delivery and heavy metal chelation.
Introduction to Poly(this compound) Functionalization
Poly(this compound) is a hydrophobic polymer soluble in solvents like tetrahydrofuran (THF), chloroform, and toluene.[1] Its biphenyl moiety is more reactive towards electrophilic aromatic substitution than the phenyl group in polystyrene, making it a suitable candidate for post-polymerization modification.[2][3][4] This increased reactivity allows for the introduction of functional groups that can impart hydrophilicity, charge, and chelating properties to the polymer, expanding its utility in biomedical and environmental fields.
Functionalization Protocols
The following protocols are adapted from established methods for the functionalization of polystyrene, a structurally similar polymer. Given the higher reactivity of the biphenyl group, reaction times and temperatures may be adjusted for optimal results with P(4-VBP).
Sulfonation of Poly(this compound)
Sulfonation introduces sulfonic acid groups (-SO₃H) onto the biphenyl rings, rendering the polymer water-soluble and providing sites for ionic interactions.
Experimental Protocol: Sulfonation
Materials:
-
Poly(this compound) (P(4-VBP))
-
Concentrated sulfuric acid (98%)
-
1,2-dichloroethane (DCE)
-
Methanol
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Oil bath
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Dissolve P(4-VBP) in DCE in the round-bottom flask to a concentration of approximately 10% (w/v).
-
Heat the solution to 50°C in the oil bath with continuous stirring.
-
Slowly add concentrated sulfuric acid to the polymer solution using a dropping funnel over 30 minutes. The molar ratio of sulfuric acid to the polymer repeating unit should be carefully controlled to achieve the desired degree of sulfonation.
-
Allow the reaction to proceed at 50°C for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the sulfonated polymer (S-P(4-VBP)) by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Filter the precipitate and wash thoroughly with methanol to remove any unreacted sulfuric acid and solvent.
-
Redissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
Lyophilize the purified S-P(4-VBP) to obtain a dry powder.
Characterization: The degree of sulfonation can be determined by techniques such as titration, elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy (observing the appearance of S=O stretching bands).
Amination of Poly(this compound)
Amination is achieved through a two-step process of nitration followed by reduction, introducing amine groups (-NH₂) that can be used for further conjugation or to impart a positive charge at acidic pH.
Experimental Protocol: Nitration
Materials:
-
Poly(this compound) (P(4-VBP))
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
In the round-bottom flask, dissolve P(4-VBP) in concentrated sulfuric acid at 0°C in an ice bath.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise to the polymer solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Precipitate the nitrated polymer (N-P(4-VBP)) by pouring the reaction mixture into a large volume of ice-cold deionized water.
-
Filter the precipitate and wash extensively with deionized water until the washings are neutral.
-
Dry the N-P(4-VBP) in a vacuum oven at 40°C.
Experimental Protocol: Reduction to Amine
Materials:
-
Nitrated poly(this compound) (N-P(4-VBP))
-
Hydrazine hydrate
-
Ethanol
-
Palladium on charcoal (Pd/C) catalyst
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Suspend the N-P(4-VBP) in ethanol in the round-bottom flask.
-
Add a catalytic amount of Pd/C to the suspension.
-
Add hydrazine hydrate dropwise to the mixture at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the aminated polymer (A-P(4-VBP)) in deionized water.
-
Filter, wash with deionized water, and dry the A-P(4-VBP) under vacuum.
Application Notes
Application in Drug Delivery: Doxorubicin-Loaded Nanoparticles
Sulfonated poly(this compound) can be formulated into nanoparticles that serve as carriers for cationic drugs like doxorubicin (DOX). The sulfonic acid groups provide a negative charge, facilitating electrostatic interaction with the positively charged amine group of DOX, leading to high drug loading efficiency. The release of the drug can be triggered by changes in pH, with a faster release in the acidic tumor microenvironment.[5][6]
Experimental Protocol: Doxorubicin Loading and Release
Nanoparticle Formation:
-
Dissolve S-P(4-VBP) in deionized water to form a stock solution (e.g., 10 mg/mL).
-
Form nanoparticles via a nanoprecipitation method by adding the polymer solution dropwise to a non-solvent (e.g., ethanol) under vigorous stirring.
Doxorubicin Loading:
-
Disperse the S-P(4-VBP) nanoparticles in a buffered solution (e.g., PBS, pH 7.4).
-
Add a solution of doxorubicin hydrochloride to the nanoparticle suspension.
-
Allow the mixture to stir at room temperature for 24 hours to facilitate drug loading via electrostatic interactions.
-
Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation.
-
Determine the drug loading efficiency and loading content by measuring the concentration of free DOX in the supernatant using UV-Vis spectrophotometry (at 480 nm).[7]
In Vitro Drug Release:
-
Suspend a known amount of DOX-loaded nanoparticles in release media at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium after centrifugation.
-
Measure the concentration of released DOX in the supernatant using UV-Vis spectrophotometry.
-
Calculate the cumulative drug release as a percentage of the total loaded drug.
Quantitative Data:
The following tables provide illustrative data based on studies of doxorubicin loading and release from similarly functionalized nanoparticles.
Table 1: Doxorubicin Loading on Sulfonated Nanoparticles
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| S-P(4-VBP) (Hypothetical) | 10-15 | 70-85 | - |
| PSS-coated IONs | Not specified | Not specified | [6] |
| DOX-loaded PCL-b-PNVP micelles | Not specified | 49.8 | [8] |
Table 2: pH-Triggered Doxorubicin Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Reference |
| 2 | ~5 | ~15 | [8] |
| 6 | ~10 | ~30 | [8] |
| 12 | ~15 | ~50 | [8] |
| 24 | ~20 | ~70 | [8] |
Application in Environmental Remediation: Heavy Metal Chelation
The sulfonic acid groups in S-P(4-VBP) can act as chelating agents for heavy metal ions, making the polymer a potential candidate for water purification and environmental remediation.
Experimental Protocol: Heavy Metal Ion Adsorption
Materials:
-
Sulfonated poly(this compound) (S-P(4-VBP))
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Cu(NO₃)₂)
-
pH meter
-
Shaker
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Prepare a series of standard solutions of the heavy metal ions of known concentrations.
-
In separate flasks, add a known mass of S-P(4-VBP) to a fixed volume of the heavy metal ion solution.
-
Adjust the pH of the solutions as required.
-
Place the flasks on a shaker and agitate for a specified period to reach equilibrium.
-
Separate the polymer from the solution by filtration or centrifugation.
-
Measure the final concentration of the metal ions in the supernatant using AAS or ICP-MS.
-
Calculate the amount of metal ion adsorbed per unit mass of the polymer.
Quantitative Data:
The following table presents typical adsorption capacities of sulfonated polymers for various heavy metal ions.
Table 3: Adsorption Capacity of Sulfonated Polymers for Heavy Metal Ions
| Polymer | Metal Ion | Adsorption Capacity (mg/g) | Reference |
| Sulfonated Polyamide (PBDI) | Pb(II) | 410 | [9] |
| Poly(sodium 4-styrenesulfonate) (PSS) | Pb(II) | 260 | [9] |
| Sulfonated Polystyrene with EDTA-like groups | Zn(II) | > Theoretical Capacity | [10] |
| Sulfonated Polystyrene with EDTA-like groups | Cd(II) | > Theoretical Capacity | [10] |
| Sulfonated Polystyrene with EDTA-like groups | Cu(II) | > Theoretical Capacity | [10] |
Visualizations
The following diagrams illustrate the experimental workflows for the functionalization of poly(this compound) and its application in drug delivery.
Caption: Workflow for the functionalization of poly(this compound).
References
- 1. polymersource.ca [polymersource.ca]
- 2. quora.com [quora.com]
- 3. Biphenyl is two benzene rings joined by a single bond. The site o... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. pH-Triggered Drug Release Controlled by Poly(Styrene Sulfonate) Growth Hollow Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 9. A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.itu.edu.tr [web.itu.edu.tr]
Application Notes and Protocols: 4-Vinylbiphenyl as a Cross-Linking Agent in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbiphenyl (4VBP), also known as 4-phenylstyrene, is a functionalized aromatic monomer increasingly utilized as a cross-linking agent in the synthesis of advanced polymer matrices.[1] Its rigid biphenyl moiety imparts significant enhancements to the thermal and mechanical properties of polymers.[2] When incorporated into a polymer network, 4VBP can increase the glass transition temperature (Tg), improve solvent resistance, and enhance mechanical strength, making it a valuable component for demanding applications, including in the biomedical and pharmaceutical fields.[1][2]
These application notes provide detailed protocols for the synthesis and characterization of polymer matrices cross-linked with this compound, with a particular focus on applications relevant to drug delivery. The information is intended to guide researchers in developing novel polymer-based systems with tailored properties for advanced therapeutic applications. The biocompatibility of polymers containing aromatic moieties is a critical consideration, and materials should be thoroughly evaluated for their intended application.[3][4]
Applications in Drug Delivery
The unique properties of this compound-crosslinked polymers make them suitable for various drug delivery applications:
-
Controlled Release Systems: The rigid network formed by 4VBP cross-linking can effectively control the diffusion and release of encapsulated therapeutic agents. This is particularly advantageous for the sustained release of hydrophobic drugs.
-
Mechanically Robust Hydrogels: For load-bearing applications or devices requiring high mechanical integrity, 4VBP can be used to formulate strong and durable hydrogels.
-
Thermally Stable Matrices: The high thermal stability imparted by 4VBP is beneficial for drugs or formulations that require terminal sterilization or are exposed to elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound Cross-Linked Poly(methyl methacrylate) (PMMA) Microspheres
This protocol describes the synthesis of cross-linked PMMA microspheres using this compound as the cross-linking agent via free radical polymerization.[5][6]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (4VBP)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Deionized water
-
Methanol
Procedure:
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water in a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat the solution to 80°C with continuous stirring to ensure complete dissolution of PVA.
-
Organic Phase Preparation: In a separate beaker, dissolve the desired amount of AIBN (e.g., 1 wt% relative to total monomers) in a mixture of MMA and 4VBP. The molar ratio of MMA to 4VBP can be varied to control the cross-linking density (e.g., 99:1, 98:2, 95:5).
-
Polymerization: Under a nitrogen atmosphere, add the organic phase to the aqueous phase while stirring vigorously to form a stable suspension of monomer droplets. Maintain the reaction temperature at 80°C for 4-6 hours.
-
Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Filter the resulting microspheres and wash them extensively with deionized water and then with methanol to remove unreacted monomers, initiator, and stabilizer.
-
Drying: Dry the purified microspheres in a vacuum oven at 60°C until a constant weight is achieved.
Experimental Workflow:
Caption: Workflow for the synthesis of 4-VBP cross-linked PMMA microspheres.
Protocol 2: Determination of Swelling Ratio
This protocol outlines the procedure to determine the swelling behavior of the cross-linked polymer matrices, which is indicative of the cross-linking density.[7][8]
Materials:
-
Dried cross-linked polymer sample (microspheres or hydrogel)
-
Solvent (e.g., toluene for PMMA, phosphate-buffered saline (PBS) for hydrogels)
-
Centrifuge and centrifuge tubes (for microspheres)
-
Filter paper
Procedure:
-
Initial Weight: Accurately weigh a known amount of the dry polymer sample (W_d).
-
Swelling: Immerse the dry sample in an excess of the chosen solvent at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium swelling.
-
Weight of Swollen Sample:
-
For Hydrogels: Carefully remove the swollen hydrogel from the solvent, gently blot the surface with filter paper to remove excess surface solvent, and weigh the swollen sample (W_s).
-
For Microspheres: Transfer the swollen microspheres and solvent to a centrifuge tube. Centrifuge at a low speed (e.g., 500 rpm) for 5-10 minutes to pellet the swollen microspheres and separate the excess solvent.[7] Carefully decant the supernatant and weigh the swollen microspheres (W_s).
-
-
Calculation: Calculate the swelling ratio (Q) using the following formula:
Q = (W_s - W_d) / W_d
Logical Diagram for Swelling Ratio Determination:
Caption: Logical workflow for determining the swelling ratio of a cross-linked polymer.
Protocol 3: Mechanical Testing - Compressive Strength of Hydrogels
This protocol describes the determination of the compressive strength of cylindrical hydrogel samples cross-linked with this compound.[9][10]
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine (e.g., Instron) with a compression platen
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height. Ensure the surfaces are parallel.
-
Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., PBS) at the desired temperature before testing.
-
Compression Test: Place the hydrogel sample on the lower platen of the mechanical tester. Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.
-
Data Analysis: Record the stress-strain data. The compressive strength is the maximum stress the hydrogel can withstand before failure. The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
Workflow for Compressive Strength Testing:
Caption: Experimental workflow for mechanical testing of hydrogels.
Protocol 4: In Vitro Drug Release Study
This protocol details the procedure for an in vitro release study of a model hydrophobic drug (e.g., methotrexate) from this compound cross-linked microspheres.[11]
Materials:
-
Drug-loaded cross-linked microspheres
-
Release medium (e.g., PBS at pH 7.4, potentially with a small amount of surfactant to ensure sink conditions)
-
Dialysis membrane or centrifugal filter units
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Sample Preparation: Accurately weigh a known amount of drug-loaded microspheres and place them in a dialysis bag with the release medium or directly in a tube with the release medium.
-
Release Study: Place the dialysis bag in a larger volume of release medium or place the tube in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Signaling Pathway for Drug Release:
Caption: Diffusion-controlled release of an encapsulated drug from the polymer matrix.
Quantitative Data
The following tables summarize hypothetical yet plausible quantitative data for polymer matrices cross-linked with varying concentrations of this compound. These values are for illustrative purposes and will vary depending on the specific polymer system and experimental conditions.
Table 1: Effect of this compound Concentration on Polymer Properties
| 4VBP (mol%) | Glass Transition Temp. (Tg, °C) | Swelling Ratio (in Toluene) |
| 0 (Control) | 105 | - (Soluble) |
| 1 | 115 | 8.5 |
| 2 | 123 | 6.2 |
| 5 | 138 | 3.1 |
Table 2: Mechanical Properties of this compound Cross-Linked Hydrogels
| 4VBP (mol%) | Compressive Strength (kPa) | Compressive Modulus (kPa) |
| 1 | 50 | 25 |
| 2 | 85 | 48 |
| 5 | 150 | 95 |
Table 3: In Vitro Release of Methotrexate from PMMA-4VBP Microspheres
| 4VBP (mol%) | Burst Release (% in 1h) | Cumulative Release (% at 24h) |
| 1 | 25 | 85 |
| 2 | 18 | 72 |
| 5 | 10 | 55 |
Conclusion
This compound is a versatile and effective cross-linking agent for enhancing the properties of polymer matrices. By carefully controlling the concentration of 4VBP, researchers can tailor the thermal stability, mechanical strength, and drug release characteristics of the resulting polymers. The protocols and data presented here provide a foundation for the development of advanced, high-performance polymer systems for a range of applications, particularly in the field of drug delivery. It is essential to conduct thorough biocompatibility testing for any new material intended for biomedical use.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. web.mae.ufl.edu [web.mae.ufl.edu]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Measuring the swelling behavior of polymer microspheres with different cross-linking densities and the medium-dependent color changes of the resulting latex crystal films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 10. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Effect of Formulation Variables on Drug Release of Bosentan Microspheres – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
Application of Poly(4-vinylbiphenyl) in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-vinylbiphenyl) (PVBP) is a polymer that has garnered interest in the field of organic electronics due to its biphenyl side chains, which suggest the potential for good charge transport properties and high thermal stability. In the architecture of an Organic Light-Emitting Diode (OLED), the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device efficiency and longevity. While various polymers are explored for this purpose, specific and detailed application data for PVBP in OLEDs remains limited in publicly available research.
This document aims to provide a comprehensive overview of the potential application of PVBP as a hole transport material in OLEDs. It includes a summary of the general synthesis of PVBP, a detailed protocol for the fabrication of OLEDs using a solution-processing approach (a common method for polymer-based devices), and a discussion of the material's properties. It is important to note that due to the scarcity of specific performance data for PVBP-based OLEDs in scientific literature, the quantitative data section remains illustrative of the types of metrics used to evaluate such devices.
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized through the polymerization of its monomer, this compound. A general protocol for the free-radical polymerization is outlined below. The specific conditions, such as initiator concentration and reaction time, can be adjusted to control the molecular weight and polydispersity of the resulting polymer.
Experimental Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or Tetrahydrofuran (THF) (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Standard glassware for filtration and drying
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in anhydrous toluene or THF.
-
Add the radical initiator, AIBN (typically 1-2 mol% with respect to the monomer).
-
Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the polymerization.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Allow the polymerization to proceed for 12-24 hours. The solution will become more viscous as the polymer forms.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization:
The synthesized polymer should be characterized to determine its molecular weight (Mw), polydispersity index (PDI), and thermal properties.
| Parameter | Typical Value | Characterization Technique |
| Average Molecular Weight (Mw) | Varies with synthesis conditions | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg) | ~138-151 °C | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in THF, Chloroform, Toluene | Standard solubility tests |
OLED Device Fabrication Protocol (Solution-Processing)
This protocol describes a general method for fabricating a multilayer OLED using solution-processing techniques, which are suitable for polymeric materials like PVBP.
Device Architecture:
A typical device structure would be: ITO / PEDOT:PSS / Poly(this compound) (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Poly(this compound) (PVBP) solution in a suitable solvent (e.g., toluene, chloroform)
-
Emissive material (e.g., a fluorescent or phosphorescent polymer or small molecule host-dopant system) dissolved in a compatible solvent.
-
Electron transport material (e.g., TPBi)
-
Low work function metal for cathode (e.g., LiF/Al or Ca/Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
UV-Ozone cleaner or plasma cleaner
-
Standard cleaning solvents (detergent, deionized water, acetone, isopropanol)
Experimental Workflow:
Preparation of 4-Vinylbiphenyl-Based Block Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-vinylbiphenyl-based block copolymers. These materials are of significant interest due to the unique properties conferred by the rigid, aromatic biphenyl group, including enhanced thermal stability and potential for self-assembly into well-defined nanostructures. Such characteristics make them promising candidates for various applications, particularly in the field of drug delivery, where they can form stable micelles for encapsulating therapeutic agents.
Application Notes
This compound (4VBP) is a versatile monomer that can be polymerized using various techniques to create block copolymers with tailored properties. The choice of polymerization method—anionic, Atom Transfer Radical Polymerization (ATRP), or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization—depends on the desired polymer architecture, molecular weight control, and the nature of the comonomer.
-
Anionic Polymerization offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index, PDI). This "living" polymerization technique is ideal for synthesizing well-defined block copolymers. However, it requires stringent purification of monomers and solvents to eliminate any protic impurities that can terminate the polymerization.
-
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that is more tolerant to impurities than anionic polymerization. ATRP allows for the synthesis of block copolymers with complex architectures and functionalities. The polymerization is mediated by a transition metal catalyst, typically copper-based, which reversibly activates and deactivates the growing polymer chains.
-
Reversible Addition-Fragmentation chain-transfer (RAFT) Polymerization is another versatile controlled radical polymerization technique that offers excellent control over polymer architecture. RAFT is compatible with a wide range of monomers and reaction conditions. The control is achieved through the use of a RAFT agent, which mediates the polymerization via a degenerative chain transfer process.
The incorporation of a poly(this compound) (P4VBP) block can significantly increase the glass transition temperature (Tg) of the resulting block copolymer, enhancing its thermal stability.[1][2] In drug delivery applications, amphiphilic block copolymers containing a hydrophobic P4VBP block and a hydrophilic block can self-assemble in aqueous media to form micelles. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in physiological environments.
Experimental Protocols
Detailed methodologies for the synthesis of this compound-based block copolymers via anionic, ATRP, and RAFT polymerization are provided below.
Protocol 1: Anionic Synthesis of Poly(this compound)-block-poly(isoprene) (P4VBP-b-PI)
This protocol describes the sequential anionic polymerization of this compound and isoprene to form a diblock copolymer.
1. Materials and Reagents:
-
This compound (4VBP)
-
Isoprene
-
Benzene (or other suitable non-polar solvent)
-
n-Butyllithium (n-BuLi) in hexane
-
Phosgene (for coupling to form ABA triblock, optional)[3]
-
Methanol (terminating agent)
-
Argon or Nitrogen gas (high purity)
2. Purification of Reagents:
-
Solvent (Benzene): Stir over calcium hydride for 24 hours, then distill under a high vacuum onto a sodium mirror.
-
This compound: Recrystallize from methanol, then sublime under high vacuum.
-
Isoprene: Stir over calcium hydride for 24 hours, then distill under high vacuum.
3. Polymerization Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a high vacuum or an inert atmosphere (Argon or Nitrogen).
-
Introduce the purified benzene into the reactor via a cannula.
-
Add the purified this compound monomer to the reactor.
-
Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise to the stirred solution at room temperature. The solution should develop a characteristic color indicating the formation of living poly(this compound) anions.
-
Allow the polymerization of this compound to proceed to completion (typically several hours).
-
Introduce the purified isoprene monomer into the reactor via a cannula. The color of the solution may change as the living P4VBP chains initiate the polymerization of isoprene.
-
Allow the polymerization of isoprene to proceed for the desired time to achieve the target block length.
-
Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Precipitate the block copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the resulting polymer under vacuum to a constant weight.
Protocol 2: ATRP Synthesis of Poly(this compound)-block-poly(methyl methacrylate) (P4VBP-b-PMMA)
This protocol is adapted from general ATRP procedures for styrene and methacrylate monomers.[4]
1. Materials and Reagents:
-
This compound (4VBP)
-
Methyl methacrylate (MMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
-
Argon or Nitrogen gas
2. Purification of Reagents:
-
This compound and Methyl Methacrylate: Pass through a column of basic alumina to remove the inhibitor.
-
CuBr: Wash with acetic acid, then ethanol, and dry under vacuum.
-
Solvent and other reagents: Use as received or purify by standard methods.
3. Polymerization Procedure:
-
Synthesis of P4VBP macroinitiator:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask with a rubber septum and cycle between vacuum and inert gas three times.
-
Add anisole, 4VBP, and PMDETA via degassed syringes.
-
Add the initiator, EBiB, to start the polymerization.
-
Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90-110 °C).
-
After the desired polymerization time, take a sample for analysis (GPC, NMR) to determine the molecular weight of the P4VBP macroinitiator.
-
Precipitate the macroinitiator in methanol, filter, and dry.
-
-
Chain extension with MMA:
-
In a separate Schlenk flask, add the purified P4VBP macroinitiator, CuBr, and a stir bar.
-
Seal the flask and deoxygenate as before.
-
Add anisole, MMA, and PMDETA.
-
Heat the mixture to the desired temperature (e.g., 70-90 °C) to start the block copolymerization.
-
After the desired time, cool the reaction and expose it to air to terminate the polymerization.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the block copolymer in a non-solvent (e.g., methanol or hexane), filter, and dry.
-
Protocol 3: RAFT Synthesis of Poly(this compound)-block-poly(styrene) (P4VBP-b-PS)
This protocol is a general procedure adapted from RAFT polymerization of styrenic monomers.[5][6]
1. Materials and Reagents:
-
This compound (4VBP)
-
Styrene
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or other suitable RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol
-
Argon or Nitrogen gas
2. Purification of Reagents:
-
This compound and Styrene: Pass through a column of basic alumina.
-
AIBN: Recrystallize from methanol.
-
Solvent and RAFT agent: Use as received.
3. Polymerization Procedure:
-
Synthesis of P4VBP macro-RAFT agent:
-
In a Schlenk tube, dissolve 4VBP, CPDT, and AIBN in 1,4-dioxane.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
After the desired time, stop the reaction by cooling the tube in an ice bath.
-
Precipitate the P4VBP macro-RAFT agent in cold methanol, filter, and dry.
-
-
Chain extension with Styrene:
-
In a new Schlenk tube, dissolve the P4VBP macro-RAFT agent, styrene, and a fresh portion of AIBN in 1,4-dioxane.
-
Deoxygenate the solution using freeze-pump-thaw cycles.
-
Heat the reaction mixture at the desired temperature (e.g., 70 °C).
-
After the desired time, terminate the polymerization by cooling.
-
Precipitate the final block copolymer in methanol, filter, and dry under vacuum.
-
Data Presentation
The following tables summarize representative quantitative data for this compound-based polymers.
Table 1: Anionic Polymerization of this compound Homopolymer
| Sample | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) |
| P4VBP-1 | 9,500 | - | 105 |
| P4VBP-2 | 30,000 | - | 135 |
| P4VBP-3 | 75,500 | - | 141 |
| P4VBP-4 | 162,000 | 1.18 | - |
| P4VBP-5 | 530,000 | 1.5 | 151 |
Data sourced from commercial suppliers and literature.[2]
Table 2: Anionic Synthesis of P4VBP-b-PI Block Copolymers
| Sample | P4VBP Mn ( g/mol ) | PI Mn ( g/mol ) | Total Mn ( g/mol ) | Mw/Mn (PDI) |
| P4VBP-b-PI-1 | 15,000 | 50,000 | 65,000 | < 1.1 |
| P4VBP-b-PI-2 | 20,000 | 80,000 | 100,000 | < 1.1 |
Representative data based on typical anionic polymerization results.
Table 3: ATRP of Styrene Macroinitiator for Block Copolymerization (Analogous to 4VBP)
| Sample | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| PS-MI-1 | 95 | 9,600 | 1.10 |
| PS-MI-2 | 92 | 18,400 | 1.12 |
Data adapted from literature on ATRP of styrene.[7]
Table 4: RAFT Polymerization of Styrene (Analogous to 4VBP)
| Sample | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Mw/Mn (PDI) |
| PS-RAFT-1 | 2 | 25 | 5,200 | 1.15 |
| PS-RAFT-2 | 4 | 50 | 10,100 | 1.12 |
| PS-RAFT-3 | 6 | 75 | 15,300 | 1.10 |
Representative data for RAFT polymerization of styrene.
Visualization of Workflows and Structures
Diagrams
Caption: Workflow for Anionic Synthesis of P4VBP Block Copolymers.
Caption: Workflow for ATRP Synthesis of P4VBP Block Copolymers.
Caption: General Structure of a this compound Diblock Copolymer.
References
- 1. Poly(this compound) average Mw 115,000 GPC, powder 25232-08-0 [sigmaaldrich.com]
- 2. polymersource.ca [polymersource.ca]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Emulsion Polymerization of 4-Vinylbiphenyl in Latex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(4-vinylbiphenyl) (P4VBP) latex nanoparticles via emulsion polymerization. This compound (4VBP) is a versatile monomer that, due to its biphenyl moiety, imparts unique properties to the resulting polymer, such as enhanced thermal stability and mechanical strength.[1] These characteristics make P4VBP latex a promising candidate for various applications, including as a robust carrier system in drug delivery.[2][3]
This document outlines the necessary materials, equipment, and step-by-step procedures for the synthesis and characterization of P4VBP latex. Additionally, it explores potential applications in drug development, including the encapsulation of hydrophobic drugs and strategies for surface functionalization to achieve targeted delivery.
Core Concepts of Emulsion Polymerization
Emulsion polymerization is a heterogeneous free-radical polymerization technique that typically involves emulsifying a water-insoluble monomer in an aqueous phase with the aid of a surfactant.[4] The polymerization is initiated by a water-soluble initiator. The process generally proceeds through several stages, including micelle formation, initiation in the aqueous phase, particle nucleation, and particle growth. This method is widely used for producing polymer dispersions, commonly known as latexes, with well-controlled particle sizes.[4][5]
Key Components and Their Roles:
| Component | Role in Emulsion Polymerization |
| Monomer (this compound) | The fundamental building block of the polymer chain. Its chemical structure dictates the properties of the final polymer. |
| Continuous Phase (Water) | The medium in which the monomer is dispersed and the polymerization occurs. It facilitates heat transfer and controls viscosity. |
| Surfactant (e.g., SDS) | Reduces the interfacial tension between the monomer and water, stabilizing the monomer droplets and forming micelles where polymerization is initiated.[5] |
| Initiator (e.g., KPS) | A water-soluble compound that decomposes to generate free radicals, initiating the polymerization process. |
| Buffer (e.g., NaHCO₃) | Maintains a stable pH during the polymerization, which can be crucial for the stability of the latex.[6] |
Experimental Protocols
The following protocols are provided as a starting point and can be optimized based on desired particle size and molecular weight. The procedure is adapted from established methods for the emulsion polymerization of styrene, a structurally similar hydrophobic monomer.[5][6]
Materials and Equipment
Materials:
| Material | Grade | Supplier (Example) |
| This compound (4VBP), ≥98% | Reagent | Sigma-Aldrich, TCI America |
| Sodium Dodecyl Sulfate (SDS), ≥99% | Reagent | Fisher Scientific |
| Potassium Persulfate (KPS), ≥99% | Reagent | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃), ≥99.5% | ACS Reagent | VWR |
| Deionized (DI) Water | High Purity | --- |
| Nitrogen Gas, High Purity | --- | --- |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer with a paddle
-
Heating mantle with a temperature controller
-
Syringe pump (optional, for semi-batch process)
-
Nitrogen inlet and outlet
-
Standard laboratory glassware
Latex Synthesis: Batch Emulsion Polymerization of this compound
This protocol describes a typical batch emulsion polymerization process.
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet.
-
Initial Charge: To the flask, add deionized water (e.g., 100 mL), sodium dodecyl sulfate (e.g., 0.5 g), and sodium bicarbonate (e.g., 0.1 g).
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Monomer Addition: While stirring, add the this compound monomer (e.g., 10 g) to the aqueous solution to form an emulsion.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) using the heating mantle.
-
Initiation: Dissolve the potassium persulfate initiator (e.g., 0.2 g) in a small amount of deionized water (e.g., 5 mL) and inject it into the reaction mixture to start the polymerization.
-
Polymerization: Allow the reaction to proceed for a specified time (e.g., 6-8 hours) under continuous stirring and nitrogen atmosphere. The appearance of a milky-white emulsion indicates the formation of latex particles.
-
Cooling: After the desired reaction time, cool the reactor to room temperature.
-
Purification: Filter the resulting latex through glass wool to remove any coagulum. The latex can be further purified by dialysis against deionized water for several days to remove unreacted monomer, surfactant, and initiator residues.
Caption: Workflow for P4VBP latex synthesis.
Characterization of Poly(this compound) Latex
The synthesized latex should be characterized to determine its physical and chemical properties.
| Property | Characterization Technique | Typical Expected Results |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Monodisperse particles in the range of 50-200 nm. |
| Particle Morphology | Transmission Electron Microscopy (TEM) | Spherical nanoparticles. |
| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | High molecular weight polymer with a polydispersity index (PDI) typically between 1.5 and 2.5 for free radical polymerization. |
| Glass Transition Temperature (Tg) | Differential Scanning Calorimetry (DSC) | A high Tg, expected to be above that of polystyrene (around 100 °C).[7] |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) / Nuclear Magnetic Resonance (NMR) | Confirmation of the biphenyl group and the polymer backbone structure. |
Applications in Drug Development
The unique properties of P4VBP make it a promising material for drug delivery applications. The hydrophobic nature of the polymer is well-suited for encapsulating lipophilic drugs, potentially improving their solubility and bioavailability.[2][3]
Drug Loading and Release
Hydrophobic drugs can be loaded into the P4VBP nanoparticles during the polymerization process (in-situ loading) or after synthesis by methods such as solvent evaporation.[8] The release of the encapsulated drug is typically diffusion-controlled and can be sustained over an extended period.
Protocol for In-Vitro Drug Release Study:
-
Preparation: Suspend a known amount of drug-loaded P4VBP latex in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Incubation: Incubate the suspension at 37 °C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Analysis: Quantify the amount of drug released into the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.
Surface Functionalization for Targeted Delivery
The surface of P4VBP nanoparticles can be functionalized to attach targeting ligands (e.g., antibodies, peptides) for specific delivery to diseased cells or tissues.[10][11] This can be achieved by incorporating a functional co-monomer during the polymerization or by post-polymerization modification of the particle surface.
Caption: Targeted drug delivery concept.
Biocompatibility and Safety Considerations
While polymers containing biphenyl moieties can be designed to be biocompatible, comprehensive in-vitro and in-vivo toxicity studies are essential before any clinical application.[12] The biocompatibility will depend on factors such as residual monomer, surfactant levels, particle size, and surface chemistry.
Conclusion
Emulsion polymerization of this compound offers a robust method for synthesizing well-defined latex nanoparticles. These P4VBP nanoparticles, with their inherent stability and capacity for drug encapsulation and surface modification, represent a promising platform for the development of advanced drug delivery systems. Further research and optimization of the synthesis and formulation processes will be crucial for translating their potential into clinical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Biocompatible Polymer Nanoparticles for Drug Delivery Applications in Cancer and Neurodegenerative Disorder Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 5. youtube.com [youtube.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymersource.ca [polymersource.ca]
- 8. Development of High-Drug-Loading Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers | MDPI [mdpi.com]
- 11. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RAFT polymerization of styrenic monomers like 4-Vinylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrenic monomers, with a specific focus on 4-Vinylbiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the RAFT polymerization of this compound and other styrenic monomers. Each problem is presented with potential causes and recommended solutions.
Issue 1: Low or No Monomer Conversion
Question: My RAFT polymerization of this compound is showing low or no conversion. What are the potential causes and how can I resolve this?
Answer: Low monomer conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions for Low Monomer Conversion
| Potential Cause | Recommended Solution | Key Considerations |
| Oxygen Inhibition | Thoroughly deoxygenate the reaction mixture using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30-60 minutes). | Oxygen is a potent radical scavenger and can completely inhibit polymerization. Ensure all components, including the solvent and monomer, are deoxygenated. |
| Inappropriate RAFT Agent (CTA) | For styrenic monomers like this compound, trithiocarbonates (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate - DDMAT) or dithiobenzoates are generally effective.[1][2] Ensure the chosen CTA is compatible with styrenic monomers. | The reactivity of the C=S bond in the RAFT agent is crucial for controlling the polymerization of more activated monomers (MAMs) like styrenes.[2] |
| Low Initiator Concentration or Inefficient Initiator | Increase the initiator concentration slightly. A common starting point for the [CTA]/[Initiator] ratio is 5:1 to 10:1.[3] Ensure the chosen initiator (e.g., AIBN) is appropriate for the reaction temperature. | An insufficient supply of radicals will lead to slow or stalled polymerization. However, an excessively high initiator concentration can lead to a loss of control and a higher proportion of dead chains.[3] |
| Suboptimal Reaction Temperature | For AIBN, a typical temperature range is 60-80 °C.[2] The temperature should be sufficient for the initiator to decompose at an appropriate rate but not so high as to cause uncontrolled thermal polymerization or degradation of the RAFT agent. | Temperature affects both the rate of initiator decomposition and the RAFT equilibrium.[4] |
| Impure Monomer or Solvent | Purify the monomer to remove inhibitors (e.g., by passing through a column of basic alumina). Use high-purity, anhydrous solvents. | Inhibitors present in the monomer can quench radicals and prevent polymerization. Water and other impurities in the solvent can also interfere with the reaction. |
| Hydrolysis or Aminolysis of RAFT Agent | If using protic solvents or monomers with amine functionalities, consider protecting the functional groups or choosing a more stable RAFT agent. | The thiocarbonylthio group of some RAFT agents can be susceptible to degradation in the presence of nucleophiles. |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The GPC analysis of my poly(this compound) shows a high PDI (>1.3). How can I achieve better control over the molecular weight distribution?
Answer: A high PDI indicates poor control over the polymerization, leading to polymer chains of varying lengths. Several factors can contribute to this issue.
Potential Causes and Solutions for High PDI
| Potential Cause | Recommended Solution | Key Considerations |
| Inappropriate [CTA]/[Initiator] Ratio | Optimize the [CTA]/[Initiator] ratio. A higher ratio (e.g., >5) generally leads to better control and lower PDI, but may slow down the reaction rate. | A lower ratio can result in a higher concentration of radicals, leading to more termination events and a broader molecular weight distribution.[3] |
| High Monomer Conversion | Consider stopping the polymerization at a lower to moderate conversion (e.g., 50-70%). | At very high conversions, the concentration of propagating radicals increases relative to the dormant species, which can lead to more termination reactions and a broadening of the PDI. |
| Slow Initiation from the RAFT Agent's R-group | Select a RAFT agent with a leaving group (R-group) that is a good free-radical initiator for the specific monomer. | If the R-group is a poor initiator, the initiation of new chains will be slow and asynchronous, resulting in a broad molecular weight distribution. |
| High Reaction Temperature | Lower the reaction temperature. While this may decrease the polymerization rate, it can improve control. | Higher temperatures can increase the rate of termination reactions relative to propagation, leading to a loss of "livingness" and a higher PDI.[4] |
| Chain Transfer to Monomer or Solvent | If suspected, use a solvent with a lower chain transfer constant. For some monomers, chain transfer is inherent and may be difficult to eliminate completely. | This side reaction can lead to the formation of new, uncontrolled polymer chains. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable RAFT agent for the polymerization of this compound?
A1: For styrenic monomers like this compound, which are considered "more activated monomers" (MAMs), trithiocarbonates and dithiobenzoates are generally the most suitable classes of RAFT agents.[2] A specific example that has been used for the closely related 4-bromo-4'-vinylbiphenyl is S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT).[1]
Q2: What is a typical initiator and its concentration for the RAFT polymerization of styrenic monomers?
A2: Azo-initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) are commonly used for the RAFT polymerization of styrenic monomers.[2] The concentration of the initiator is crucial for maintaining control over the polymerization. A general guideline is to use a [CTA]/[AIBN] molar ratio in the range of 5:1 to 10:1.[3]
Q3: How does temperature affect the RAFT polymerization of this compound?
A3: Temperature plays a critical role in RAFT polymerization. It influences the decomposition rate of the initiator, the propagation rate of the polymer chains, and the equilibrium of the RAFT process itself.[4] For a thermally initiated system using AIBN, a temperature range of 60-80 °C is typical.[2] Higher temperatures can lead to faster polymerization rates but may also result in a loss of control and a broader molecular weight distribution due to an increased rate of termination reactions.[4]
Q4: My GPC trace shows a shoulder at a lower molecular weight. What could be the cause?
A4: A low molecular weight shoulder in the GPC trace can be indicative of several issues. One common cause is the presence of impurities that act as chain transfer agents, leading to the formation of shorter, uncontrolled polymer chains. Another possibility is the slow initiation from the RAFT agent, where some chains start growing later than the main population. Inefficient purification of the final polymer can also leave behind oligomeric species.
Q5: Can I perform the RAFT polymerization of this compound in bulk?
A5: While bulk polymerization is possible, it can be challenging to control due to the potential for high viscosity and autoacceleration (the Trommsdorff effect), which can lead to a loss of control over the molecular weight distribution. Solution polymerization using a suitable solvent like 1,4-dioxane or 2-butanone is often preferred for better control over the reaction.[1][2]
Experimental Protocols
Detailed Methodology for RAFT Polymerization of this compound (Example Protocol)
This protocol is a general guideline and may require optimization for specific target molecular weights and applications.
Materials:
-
This compound (monomer)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
2,2'-azobis(isobutyronitrile) (AIBN) (initiator)
-
1,4-Dioxane or 2-butanone (solvent), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reactant Preparation: In a Schlenk flask, add the desired amounts of this compound, DDMAT, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] could be, for example, 100:1:0.2.[2]
-
Solvent Addition: Add the anhydrous solvent to dissolve the reactants. The monomer concentration can be adjusted, for example, to 50% (v/v).[2]
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-75 °C) and stir.[2]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI of the polymer.
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Polymer Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., cold methanol or pentane), followed by filtration and drying under vacuum.[2]
Data Presentation
Table 1: Example Reaction Conditions for RAFT Polymerization of a Styrenic Monomer (4-Vinylbenzaldehyde) *
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent (50 vol %) | Temp (°C) | Time (h) | Conversion (%) | Mn, GPC (Da) | PDI |
| 1 | 100:1.0:0.2 | 1,4-dioxane | 70 | 22.5 | 76 | 10,300 | 1.17 |
| 2 | 100:1.0:0.2 | 1,4-dioxane | 70 | 7.5 | 45 | 7,900 | 1.09 |
| 3 | 100:1.0:0.1 | 2-butanone | 75 | 10 | 62 | 9,100 | 1.07 |
| 4 | 100:1.0:0.1 | 2-butanone | 75 | 17.5 | 73 | 10,500 | 1.06 |
*Data adapted from the RAFT polymerization of 4-vinylbenzaldehyde, a structurally related styrenic monomer, and can serve as a starting point for optimizing the polymerization of this compound.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for RAFT polymerization of styrenic monomers.
Caption: General experimental workflow for RAFT polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 4. Temperature Effects in Conventional and RAFT Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for anionic polymerization of 4-Vinylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the anionic polymerization of 4-vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is anionic polymerization and why is it suitable for this compound?
Anionic polymerization is a chain-growth polymerization method initiated by anions.[1] It is particularly well-suited for vinyl monomers with electron-withdrawing substituents, as these groups can stabilize the negative charge of the propagating carbanion.[2] The biphenyl group in this compound (4VBP) provides this necessary stabilization, making it an excellent candidate for this technique.[3] A key advantage is the potential for "living" polymerization, which proceeds without termination or chain transfer, allowing for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index), and complex architectures like block copolymers.[1][4]
Q2: What are the critical requirements for a successful living anionic polymerization of 4VBP?
Achieving a living polymerization requires extremely stringent reaction conditions to prevent the premature termination of the propagating anionic chains. The key requirements are:
-
High Purity of Reagents: The monomer, solvent, and initiator must be meticulously purified to remove all impurities, especially protic substances like water, alcohols, or even atmospheric moisture.[5] Impurities can react with and "quench" the highly reactive initiator and propagating carbanions.[2]
-
Inert Atmosphere: The entire process must be conducted under a high vacuum or in a highly pure inert atmosphere (e.g., argon or nitrogen) within a glovebox to exclude air and moisture.[5] Glassware should be rigorously cleaned and flame-dried under vacuum immediately before use.[5]
-
Appropriate Solvent: Solvents must be aprotic and inert to the anionic species. The choice of solvent polarity (e.g., nonpolar benzene vs. polar THF) significantly impacts initiation and propagation rates.[2]
-
Fast Initiation: The rate of initiation should be much faster than the rate of propagation to ensure all polymer chains begin growing at approximately the same time.[2] This is crucial for achieving a narrow molecular weight distribution.
Q3: Which initiators are recommended for the anionic polymerization of this compound?
Alkyllithium compounds are the most common and effective initiators for styrene-like monomers such as 4VBP.[1]
-
sec-Butyllithium (s-BuLi): Often preferred as it typically provides faster and more efficient initiation compared to n-butyllithium, especially in nonpolar solvents.[5][6]
-
n-Butyllithium (n-BuLi): Also widely used, but its tendency to form aggregates in hydrocarbon solvents can lead to slower or incomplete initiation.[2][5]
-
Organopotassium Initiators: Compounds like diphenylmethyl potassium (DPM-K) can also be effective, sometimes offering faster polymerization rates at low temperatures compared to alkyllithiums.[7][8]
Q4: What is a typical polydispersity index (PDI) for poly(this compound) synthesized by living anionic polymerization?
The polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution.[9] For a well-controlled living anionic polymerization of 4VBP, the PDI is expected to be very low, typically below 1.2.[10][11] Values as low as 1.08 to 1.14 have been reported, signifying a nearly uniform chain length, which is a hallmark of a successful living process.[10][12]
Troubleshooting Guide
Problem: Low or No Polymer Yield
Q: My polymerization of 4VBP resulted in a very low yield or no polymer at all. What are the likely causes?
A: This issue almost always points to the presence of terminating agents or problems with the initiator.
-
Cause 1: Impurities in the Reaction System. Protic impurities (e.g., water, oxygen) in the monomer or solvent are the most common culprits. These substances will react with and deactivate the initiator and any propagating chains that form.
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Solution: Ensure meticulous purification of all components. The monomer should be distilled from a suitable drying agent like calcium hydride.[13] Solvents like THF should be freshly distilled from a sodium/benzophenone ketyl, and hydrocarbon solvents from an alkali metal alloy, immediately before use.[5][13] All glassware must be rigorously flame-dried under high vacuum.[5]
-
-
Cause 2: Inactive or Insufficient Initiator. The alkyllithium initiator may have degraded from improper storage or handling. Alternatively, the amount used might be insufficient to both scavenge residual impurities and initiate polymerization effectively.
-
Solution: Use a freshly opened or recently titrated initiator solution to determine its precise molarity.[5] Ensure the calculated amount is correct for the target molecular weight and accounts for scavenging trace impurities.
-
Problem: High Polydispersity Index (PDI > 1.2)
Q: The PDI of my poly(this compound) is broad. How can I achieve a narrower molecular weight distribution?
A: A high PDI indicates that the polymer chains are not of uniform length. This arises from issues with initiation, termination, or side reactions.
-
Cause 1: Slow Initiation. If the initiation rate is slower than the propagation rate, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. This is a known issue with aggregated initiators like n-BuLi in nonpolar solvents.[2][5]
-
Cause 2: Premature Termination. The continuous introduction of impurities during the polymerization will randomly terminate growing chains, leading to a broad PDI.[5]
-
Solution: This reinforces the need for extreme purity and an inert atmosphere throughout the entire process.[5] Monomer should be added slowly to a well-stirred initiator solution to minimize the impact of any trace impurities it may contain.
-
-
Cause 3: Temperature Control. Side reactions can become more prevalent at higher temperatures, potentially leading to chain transfer or other events that broaden the PDI.
Problem: Discrepancy Between Theoretical and Experimental Molecular Weight
Q: The final molecular weight of my polymer, measured by SEC/GPC, is significantly different from the theoretically calculated value. Why?
A: The theoretical number-average molecular weight (Mn) is calculated based on the molar ratio of the monomer to the initiator.[1] Discrepancies arise from an inaccurate count of active initiator molecules.
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Cause 1: Inaccurate Initiator Concentration. The most common reason is an error in the molarity of the initiator solution, often due to degradation over time.
-
Solution: Always titrate the alkyllithium initiator solution (e.g., using the Gilman double titration method) shortly before use to determine its active concentration accurately.
-
-
Cause 2: Inefficient Initiation or Initiator Quenching. If a portion of the initiator is consumed by impurities, the actual concentration of initiator that starts polymer chains is lower than what was added. This will result in a higher experimental molecular weight than theoretically predicted.
-
Solution: Improve purification procedures for the monomer and solvent to minimize the amount of initiator lost to scavenging impurities.
-
Data Presentation
Table 1: Typical Reaction Conditions for Anionic Polymerization of Styrenic Monomers
| Parameter | Condition | Rationale / Comment |
| Initiator | sec-Butyllithium (s-BuLi) | Promotes fast and complete initiation, leading to low PDI.[5] |
| n-Butyllithium (n-BuLi) | Effective, but aggregation in nonpolar solvents can slow initiation.[2] | |
| Solvent | Tetrahydrofuran (THF) | Polar solvent, promotes fast initiation and propagation. Requires low temperatures (-78 °C) to control the reaction.[2] |
| Benzene, Toluene, Hexane | Nonpolar solvents, allow for polymerization at room temperature. Slower reaction rates.[6] | |
| Temperature | -78 °C to 25 °C | Low temperatures are used with polar solvents to suppress side reactions.[7] Room temperature is often sufficient for nonpolar solvents.[6] |
| PDI Target | < 1.2 | A low PDI is indicative of a well-controlled, living polymerization.[10] |
Table 2: Molecular Weight and Glass Transition Temperature (Tg) of Poly(this compound)
| Mn ( g/mol ) | PDI | Tg (°C) |
| 9,500 | - | 105 |
| 30,000 | 1.40 | 135 |
| 75,500 | - | 141 |
| 139,000 | 1.14 | - |
| 530,000 | - | 151 |
(Data sourced from Polymer Source product data sheets)[10][14]
Experimental Protocols & Visualizations
Detailed Protocol for Living Anionic Polymerization of this compound
This protocol outlines a general procedure using high-vacuum techniques. All steps must be performed with rigorous exclusion of air and moisture.
-
Reagent and Glassware Preparation:
-
Glassware: Assemble a reactor equipped with a magnetic stir bar and break-seals for reagent addition. Flame-dry the entire apparatus under high vacuum (10⁻⁶ torr) to remove adsorbed moisture.
-
Solvent (THF): Stir over sodium/potassium alloy, then distill under vacuum from a fresh sodium/benzophenone ketyl (indicated by a deep blue/purple color) directly into a calibrated ampoule.
-
Monomer (this compound): Stir over finely ground calcium hydride for several hours, then vacuum distill into a calibrated ampoule. For ultimate purity, a final distillation from a small amount of a non-initiating organolithium compound can be performed.[13]
-
Initiator (s-BuLi): Titrate the initiator solution in a hydrocarbon solvent to determine its exact molarity.
-
-
Polymerization:
-
Distill the purified THF into the cooled reactor (-78 °C, dry ice/isopropanol bath).
-
Add the calculated amount of s-BuLi initiator solution via syringe or break-seal.
-
Distill the purified this compound monomer from its ampoule into the rapidly stirred initiator solution in the reactor. An immediate color change (e.g., orange or reddish) should occur, indicating the formation of the propagating poly(this compound) anions.[6]
-
Allow the polymerization to proceed for the desired time (typically 1-2 hours) while maintaining the low temperature.
-
-
Termination:
-
Introduce a degassed terminating agent, typically a small amount of anhydrous methanol, into the reactor. The color of the living anions should disappear instantly, signaling termination.
-
-
Polymer Isolation:
-
Warm the reactor to room temperature and open it to the atmosphere.
-
Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent (e.g., methanol).
-
Collect the white poly(this compound) powder by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.[6]
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Experimental Workflow Diagram
Caption: Workflow for living anionic polymerization of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common polymerization issues.
References
- 1. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 2. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. polymersource.ca [polymersource.ca]
- 11. youtube.com [youtube.com]
- 12. Collection - Molecular Structure, Chain Dimensions, and Linear Rheology of Poly(this compound) - Macromolecules - Figshare [acs.figshare.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. polymersource.ca [polymersource.ca]
Selection of inhibitors for preventing premature polymerization of 4-Vinylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection and use of inhibitors to prevent the premature polymerization of 4-Vinylbiphenyl.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Monomer appears viscous or has solidified upon receipt or during storage. | Premature polymerization has occurred. | - Do not attempt to use the monomer. - Contact the supplier for a replacement. - Review storage conditions to ensure they meet recommendations (see FAQs below). |
| Polymerization occurs during a reaction, leading to low yield or gelation. | - Insufficient inhibitor present. - High reaction temperature. - Presence of contaminants that can initiate polymerization. | - Ensure an appropriate inhibitor is added to the reaction mixture if the existing inhibitor is removed. - Optimize the reaction temperature to minimize thermal initiation. - Use high-purity solvents and reagents to avoid contaminants. |
| Inhibitor needs to be removed before polymerization, but the monomer polymerizes during removal. | - The removal process (e.g., distillation, column chromatography) is too harsh. - The monomer is left uninhibited for too long. | - Use a milder inhibitor removal technique, such as washing with an alkaline solution for phenolic inhibitors. - Minimize the time the monomer is without an inhibitor. - Perform the removal step immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended inhibitors for preventing the premature polymerization of this compound?
A1: While specific data for this compound is limited, inhibitors commonly used for other vinyl monomers, such as styrene, are effective. The most common class of inhibitors are phenolic compounds. 4-tert-butylcatechol (TBC) is a widely used and highly effective inhibitor.[1][2][3] Other options include hydroquinone (HQ) and butylated hydroxytoluene (BHT).[4]
Q2: What is the mechanism of action of phenolic inhibitors like TBC?
A2: Phenolic inhibitors like 4-TBC act as free-radical scavengers. Their effectiveness is dependent on the presence of dissolved oxygen.[1][2] During storage, monomers can form radicals when exposed to heat or light. In the presence of oxygen, these monomer radicals rapidly form peroxide radicals. 4-TBC then donates a hydrogen atom to the peroxide radical, terminating the chain reaction and preventing polymerization.[1]
Q3: What are the recommended concentrations for these inhibitors?
A3: The optimal concentration of an inhibitor depends on the storage conditions and the desired shelf life. For TBC in styrene, a typical concentration range is 10-50 mg/L (ppm) to maintain stability.[2] It is crucial to monitor the inhibitor concentration over time as it can be depleted.
Q4: What are the ideal storage conditions for this compound?
A4: To prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C.[5] The container should be tightly sealed to prevent exposure to light and moisture. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended to displace oxygen.
Q5: How can I tell if my this compound has started to polymerize?
A5: The initial signs of polymerization include a noticeable increase in the viscosity of the monomer if it is in a liquid state (e.g., dissolved in a solvent). As polymerization progresses, the solution may become cloudy or hazy. In advanced stages, you may observe the formation of a soft gel, solid precipitates, or complete solidification of the material.
Q6: Do I need to remove the inhibitor before using this compound in a polymerization reaction?
A6: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization reaction. Inhibitors will interfere with the desired polymerization process. Phenolic inhibitors can typically be removed by washing the monomer solution with an aqueous alkaline solution (e.g., dilute sodium hydroxide) or by passing it through a column of activated alumina.[4]
Quantitative Data on Inhibitors
The following table summarizes the typical concentrations of common inhibitors used for vinyl monomers like styrene, which can be used as a starting point for this compound.
| Inhibitor | Common Abbreviation | Typical Concentration Range (in Styrene) | Key Characteristics |
| 4-tert-Butylcatechol | TBC | 10 - 50 ppm | Highly effective, requires oxygen to function.[1][2] |
| Hydroquinone | HQ | 10 - 100 ppm | A common and effective inhibitor. |
| Butylated hydroxytoluene | BHT | 10 - 50 ppm | Often used as an antioxidant and polymerization inhibitor.[4] |
| 4-Methoxyphenol | MEHQ | 10 - 50 ppm | Another common phenolic inhibitor. |
Experimental Protocols
Protocol 1: Colorimetric Determination of 4-tert-Butylcatechol (TBC) Concentration
This protocol is based on ASTM D 4590-13 for the determination of TBC in styrene and can be adapted for this compound solutions.[2]
Objective: To quantify the concentration of TBC in a this compound solution.
Materials:
-
This compound sample containing TBC
-
Toluene (or another suitable solvent for this compound)
-
Sodium hydroxide solution (1 M)
-
Ethanol
-
Colorimetric reagent (e.g., a solution of a diazonium salt that reacts with phenols to produce a colored compound)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of TBC in the chosen solvent at known concentrations (e.g., 0, 10, 25, 50 ppm).
-
Sample Preparation: Dissolve a known weight of the this compound sample in the solvent.
-
Extraction: Transfer a known volume of the sample and each standard solution to separate separatory funnels. Add a specific volume of 1 M sodium hydroxide solution to each and shake vigorously to extract the phenolic TBC into the aqueous phase.
-
Color Development: Carefully separate the aqueous layer. To a known volume of the aqueous extract, add the colorimetric reagent according to the reagent's specific instructions to develop the color.
-
Spectrophotometric Measurement: Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance for the colored product using a spectrophotometer.
-
Calibration Curve: Plot the absorbance of the standard solutions versus their known concentrations to create a calibration curve.
-
Concentration Determination: Use the absorbance of the sample to determine its TBC concentration from the calibration curve.
Protocol 2: Evaluation of Inhibitor Effectiveness
Objective: To compare the effectiveness of different inhibitors or inhibitor concentrations in preventing the thermal polymerization of this compound.
Materials:
-
Purified this compound (inhibitor-free)
-
Inhibitors to be tested (e.g., TBC, HQ, BHT)
-
Solvent (e.g., toluene)
-
Reaction vials or ampoules
-
Heating block or oil bath with temperature control
-
Analytical balance
-
Method for quantifying polymer formation (e.g., gravimetry, GPC)
Procedure:
-
Preparation of Samples: Prepare solutions of purified this compound in the chosen solvent at a specific concentration.
-
Inhibitor Addition: To separate vials, add the different inhibitors at the desired concentrations. Include a control sample with no inhibitor.
-
Degassing (Optional but Recommended): To control the atmosphere, samples can be purged with a specific gas mixture (e.g., air or nitrogen) before sealing.
-
Incubation: Place the sealed vials in a heating block or oil bath at a constant, elevated temperature (e.g., 60°C or higher) to accelerate polymerization.
-
Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each inhibitor being tested.
-
Quantification of Polymer:
-
Gravimetric Method: Precipitate the polymer by adding a non-solvent (e.g., methanol). Filter, dry, and weigh the polymer to determine the percent conversion.
-
GPC Method: Analyze the samples by Gel Permeation Chromatography (GPC) to monitor the formation of polymer and changes in molecular weight distribution.
-
-
Data Analysis: Plot the percent polymerization versus time for each inhibitor. A longer induction period and a slower rate of polymerization indicate a more effective inhibitor.
Visualizations
Caption: Mechanism of polymerization inhibition by 4-tert-butylcatechol (TBC).
Caption: Troubleshooting workflow for premature polymerization of this compound.
References
Purification techniques for poly(4-vinylbiphenyl) to remove residual monomers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of poly(4-vinylbiphenyl) to remove residual this compound monomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for purifying poly(this compound) after polymerization?
A1: The most common and widely used method for purifying polymers, including poly(this compound), is precipitation.[1][] This technique involves dissolving the crude polymer in a suitable "good" solvent and then adding this solution to a larger volume of a "non-solvent" to cause the polymer to precipitate out, leaving impurities like residual monomers dissolved in the solvent mixture.[1][]
Q2: How do I select the appropriate solvent and non-solvent for the precipitation of poly(this compound)?
A2: The ideal "good" solvent should completely dissolve the polymer. For poly(this compound), suitable solvents include tetrahydrofuran (THF), toluene, benzene, and chloroform (CHCl3).[3][4][5] The "non-solvent" must be miscible with the good solvent but should not dissolve the polymer. Methanol is commonly used as a non-solvent for the precipitation of poly(this compound).[6] The key is that the monomer should be soluble in the resulting solvent/non-solvent mixture.
Q3: My polymer yield is very low after precipitation. What are the common causes and how can I fix this?
A3: Low yield can result from several factors. If the non-solvent is added too quickly or the solution is cooled too rapidly, it can lead to the formation of very fine crystals that are difficult to filter and collect.[1] Additionally, some low molecular weight polymer chains may remain soluble in the non-solvent. To improve yield, ensure you are using a sufficient volume of non-solvent (at least 5-10 times the volume of the polymer solution) and allow the solution to precipitate slowly with vigorous stirring.[1]
Q4: I've performed one precipitation, but analytical tests show there is still residual monomer. What should I do?
A4: It is common for a single precipitation to be insufficient for complete purification. To achieve higher purity, the process of re-precipitation should be repeated.[] This involves taking the collected polymer, re-dissolving it in a minimal amount of the good solvent, and precipitating it again in the non-solvent.[6] Repeating this cycle two to three times is a standard practice to effectively remove trapped monomer and other low-molecular-weight impurities.[6][7]
Q5: Are there alternative purification methods to precipitation for poly(this compound)?
A5: Yes, other techniques can be used, especially if repeated precipitation is ineffective. These include:
-
Dialysis/Diafiltration: This method uses a semi-permeable membrane to separate the larger polymer molecules from smaller molecules like monomers.[1][7] It is effective but can be time-consuming.[7]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is a powerful chromatographic technique that separates molecules based on their size, making it highly effective for removing small monomers from a large polymer.[1][8]
-
Solvent Extraction: This method involves washing the polymer with a solvent that selectively dissolves the monomer but not the polymer.[]
Q6: How can I verify the purity of my poly(this compound) and quantify the amount of residual monomer?
A6: Several analytical techniques can be used to confirm the removal of the this compound monomer and assess the purity of the final polymer product.[9] Commonly used methods include:
-
Gas Chromatography (GC): Often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), this is a highly sensitive method for quantifying volatile and semi-volatile residual monomers.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile monomers and can effectively separate the monomer from the polymer for quantification.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to directly quantify the monomer content within the polymer sample without requiring an extraction step, although it may be less sensitive than GC methods.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymer precipitates as an oily or sticky substance instead of a solid powder. | The chosen non-solvent is not "poor" enough for the polymer. The temperature of the non-solvent may be too high. | Select a different non-solvent. Ensure the non-solvent is chilled (e.g., in an ice bath) before adding the polymer solution.[1] |
| Residual monomer is still present after three re-precipitations. | The monomer may have very high solubility in the polymer matrix. The chosen solvent/non-solvent system is not optimal for separating the monomer. | Consider a more rigorous purification method such as Size Exclusion Chromatography (SEC/GPC) or dialysis.[1][7] |
| The polymer will not fully dissolve in the chosen "good" solvent. | The solvent is incorrect for poly(this compound). The polymer may have cross-linked during polymerization, rendering it insoluble. | Verify the solvent choice; THF and toluene are typically effective.[4][5] Try gentle heating while stirring. If it still doesn't dissolve, cross-linking may have occurred. |
| The filtration process is extremely slow. | The precipitated polymer particles are too fine. | Add the polymer solution to the non-solvent more slowly and under vigorous stirring to encourage the formation of larger particles.[1] Using a centrifuge to pellet the polymer before decanting the supernatant can be an alternative to filtration. |
Purification Techniques Comparison
| Technique | Principle of Separation | Advantages | Disadvantages | Typical Solvents for Poly(this compound) |
| Precipitation | Difference in solubility between the polymer and monomer in a solvent/non-solvent mixture.[] | Simple, fast, cost-effective, and widely applicable.[1] | May require multiple repetitions for high purity; potential for low yield if not optimized.[][6] | Solvent: THF, Toluene. Non-solvent: Methanol.[4][6] |
| Dialysis | Size-based separation using a semi-permeable membrane that retains the large polymer and allows small molecules to pass through.[7] | Gentle method, effective for removing small molecules and salts. | Can be very time-consuming (days); requires large volumes of solvent.[7] | Solvent: THF, Toluene. |
| Solvent Extraction | Selective dissolution of the monomer into a solvent that does not dissolve the polymer.[] | Can be automated (e.g., Soxhlet extraction); efficient for certain polymer/monomer pairs.[7] | May be less effective if the monomer is trapped within the polymer matrix; requires a highly selective solvent. | Requires a solvent that dissolves the monomer but not the polymer (highly dependent on specific conditions). |
| Size Exclusion Chromatography (SEC/GPC) | Chromatographic separation based on molecular size in solution.[1] | High resolution and efficiency; provides information on molecular weight distribution.[8] | Requires specialized equipment; may be lower capacity and more expensive for large-scale purification. | Mobile Phase: THF.[12] |
Experimental Protocols
Protocol 1: Purification by Repetitive Precipitation
This protocol describes the standard method for purifying poly(this compound) by precipitating it from a good solvent into a non-solvent.
-
Dissolution: Dissolve the crude poly(this compound) product in a minimal amount of a suitable solvent (e.g., THF or toluene) in a flask. Stir until the polymer is fully dissolved.[1]
-
Preparation of Non-Solvent: In a separate, larger beaker, add a volume of a non-solvent (e.g., methanol) that is at least 5 to 10 times the volume of the polymer solution.[1][6] Place the beaker on a magnetic stir plate and begin vigorous stirring.
-
Precipitation: Slowly add the polymer solution dropwise from the flask into the center of the vortex of the stirring non-solvent. A white polymer precipitate should form immediately.
-
Digestion: After all the polymer solution has been added, continue stirring the mixture for an additional 30-60 minutes to ensure complete precipitation and to wash the polymer surface.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected polymer cake on the filter paper with several portions of fresh non-solvent to remove any remaining dissolved impurities.[1]
-
Repetition for Higher Purity: For higher purity, repeat steps 1-6 two more times.[6]
-
Drying: Dry the final, purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[6]
Visualizations
Logical Workflow for Polymer Purification
The following diagram illustrates the decision-making process for purifying poly(this compound) and verifying its purity.
Caption: Decision workflow for purification and purity verification.
Detailed Precipitation Process
This diagram outlines the key steps involved in a single precipitation cycle for purification.
Caption: Step-by-step experimental workflow for precipitation.
References
- 1. benchchem.com [benchchem.com]
- 3. Poly(this compound) – scipoly.com [scipoly.com]
- 4. polymersource.ca [polymersource.ca]
- 5. polymersource.ca [polymersource.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. measurlabs.com [measurlabs.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: GPC Analysis of Poly(4-vinylbiphenyl)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(4-vinylbiphenyl) in Gel Permeation Chromatography (GPC) analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GPC analysis of poly(this compound).
Issue 1: Poor Solubility or Incomplete Dissolution
Question: My poly(this compound) sample is not fully dissolving in the GPC mobile phase, leading to particulates and potential column blockage. What should I do?
Answer:
Proper dissolution is critical for accurate GPC analysis. Poly(this compound) is a hydrophobic polymer and requires a suitable organic solvent for complete dissolution.[1]
Recommended Solvents:
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a high-quality, HPLC-grade solvent in which poly(this compound) is readily soluble. THF is the most commonly used and recommended solvent.[2][3]
-
Dissolution Time: Allow adequate time for the polymer to dissolve completely. For high molecular weight or crystalline samples, gentle agitation and extended dissolution times (e.g., overnight) may be necessary.[4]
-
Concentration: Prepare samples at an appropriate concentration, typically between 1-2 mg/mL. Higher molecular weight polymers should be prepared at lower concentrations to avoid viscosity issues.[4]
-
Filtration: After dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter to remove any remaining particulates before injection. This will protect the GPC column from clogging.[5]
Issue 2: Peak Tailing in the Chromatogram
Question: My GPC chromatogram for poly(this compound) shows significant peak tailing. What are the possible causes and how can I resolve this?
Answer:
Peak tailing can be caused by several factors, including interactions between the polymer and the column packing material, issues with the mobile phase, or problems with the GPC system itself.
Potential Causes and Solutions:
-
Analyte-Column Interaction: The hydrophobic nature of poly(this compound) can lead to secondary interactions with the stationary phase, especially with polar column materials.
-
Mobile Phase Issues: An inappropriate mobile phase can fail to prevent interactions.
-
Solution: Ensure the mobile phase is of high purity and is the same as the solvent used to dissolve the sample. For some hydrophobic polymers, the addition of a small amount of a modifier to the mobile phase can help reduce interactions, although this is less common for non-polar polymers in non-polar solvents.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the packing material can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced.
-
-
System Dead Volume: Excessive dead volume in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.
-
Solution: Check all fittings and connections to ensure they are secure and minimize tubing length where possible.
-
Issue 3: Appearance of Ghost Peaks or Spurious Signals
Question: I am observing unexpected peaks (ghost peaks) in my GPC chromatogram. Where are they coming from and how do I get rid of them?
Answer:
Ghost peaks can arise from several sources, including solvent impurities, sample contamination, or carryover from previous injections.
Troubleshooting Steps:
-
Blank Injection: Inject a blank (pure mobile phase) to determine if the ghost peaks are coming from the solvent or the system. If peaks are present in the blank, the issue is with the mobile phase or system contamination.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to prepare your mobile phase and samples.[5]
-
System Cleaning: If the system is contaminated, flush it thoroughly with a strong, appropriate solvent.
-
Sample Carryover: If the ghost peak appears after injecting a sample, it could be due to carryover from a previous, more concentrated sample.
-
Solution: Run a wash cycle or inject several blanks between sample runs to ensure the injector and column are clean.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight of commercially available poly(this compound)?
A1: The average molecular weight (Mw) of commercially available poly(this compound) is often around 115,000 g/mol as determined by GPC.[7][8] However, this can vary between different suppliers and batches.
Q2: What type of GPC column is best suited for poly(this compound) analysis?
A2: A polystyrene-divinylbenzene (PS-DVB) based column is recommended.[1][6] These columns are compatible with the organic solvents required to dissolve poly(this compound) and their non-polar nature minimizes secondary interactions with the hydrophobic polymer. The specific pore size of the column should be chosen based on the expected molecular weight range of the sample.
Q3: How should I prepare my poly(this compound) sample for GPC analysis?
Q4: Can I use a universal calibration for determining the molecular weight of poly(this compound)?
A4: While a relative calibration against polystyrene standards is common, a universal calibration can provide a more accurate determination of the absolute molecular weight. This requires the use of a viscometer or a light scattering detector in addition to the concentration detector (e.g., refractive index detector).
Data Presentation
Table 1: Typical GPC Data for a Poly(this compound) Sample
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 29,789 Da[2] |
| Weight Average Molecular Weight (Mw) | 42,105 Da[2] |
| Polydispersity Index (PDI = Mw/Mn) | 1.413[2] |
| dn/dc in THF (mL/g) | 0.1850[2] |
Experimental Protocols
Protocol 1: GPC Sample Preparation for Poly(this compound)
-
Weighing: Accurately weigh approximately 2-4 mg of the poly(this compound) sample into a clean 2 mL autosampler vial.
-
Solvent Addition: Add 2 mL of HPLC-grade THF (containing an antioxidant like BHT to prevent peroxide formation) to the vial.[6] This will result in a final concentration of 1-2 mg/mL.
-
Dissolution: Cap the vial and allow the polymer to dissolve completely. Gentle agitation on a shaker or roller at room temperature is recommended. Avoid vigorous shaking or sonication which can cause polymer degradation.[4] For high molecular weight samples, allow the sample to dissolve overnight.[4]
-
Filtration: Once fully dissolved, filter the solution using a 0.2 µm PTFE syringe filter into a clean autosampler vial.
-
Injection: The sample is now ready for injection into the GPC system.
Mandatory Visualizations
Caption: Troubleshooting workflow for GPC analysis of poly(this compound).
Caption: Sample preparation workflow for poly(this compound) GPC analysis.
References
- 1. agilent.com [agilent.com]
- 2. polymersource.ca [polymersource.ca]
- 3. polymersource.ca [polymersource.ca]
- 4. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Poly(this compound) average Mw 115,000 GPC, powder 25232-08-0 [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Minimizing side reactions in the Suzuki coupling synthesis of 4-Vinylbiphenyl
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing side reactions during the Suzuki-Miyaura cross-coupling synthesis of 4-Vinylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling synthesis of this compound?
The primary side reactions encountered are:
-
Homocoupling: The formation of symmetrical biaryls from the boronic acid (e.g., 4,4'-divinylbiphenyl) or the aryl halide. This is a common side reaction, often promoted by the presence of oxygen.[1][2]
-
Protodeboronation: The cleavage of the carbon-boron bond in the 4-vinylphenylboronic acid, replacing it with a carbon-hydrogen bond to form styrene.[3][4] This undesired reaction removes the nucleophilic partner from the catalytic cycle.
-
Polymerization: The vinyl groups of the starting materials or the this compound product can undergo polymerization, especially at elevated temperatures. This can lead to the formation of oligomeric or polymeric byproducts.[5]
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can occur after oxidative addition, where a hydride ligand reductively eliminates with the aryl group.[2]
-
Catalyst Decomposition: The palladium catalyst can precipitate out of the solution as palladium black, reducing the reaction's efficiency and rate.[6]
Q2: My primary byproduct is the homocoupling of my vinylboronic acid. What are the main causes and solutions?
Homocoupling of the boronic acid is frequently caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[1][2][7]
Troubleshooting Strategies:
-
Improve Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[2][8]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can suppress homocoupling.[9][10]
-
Control Reaction Temperature: Avoid excessively high temperatures which can accelerate side reactions.
Q3: I'm observing significant protodeboronation of my 4-vinylphenylboronic acid. How can I prevent this?
Protodeboronation is the hydrolysis of the boronic acid and is often exacerbated by high temperatures, the presence of water, and the choice of base.[11] Vinylboronic acids are known to be prone to this side reaction.[4][12]
Troubleshooting Strategies:
-
Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters (e.g., 4-vinylphenylboronic acid pinacol ester), which are less susceptible to premature protodeboronation.[8][13]
-
Optimize Base and Solvent: The choice of base and solvent system is critical. Weaker bases (e.g., K₂CO₃, CsF) may be preferable to strong bases like NaOH.[14][15] Anhydrous conditions or carefully controlling the amount of water can also be beneficial.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of protodeboronation.[15]
Q4: How can I prevent the polymerization of vinyl groups during the reaction?
Polymerization can be initiated by heat or trace impurities.
-
Lower the Temperature: This is the most direct way to reduce the likelihood of thermal polymerization.
-
Add Inhibitors: In some cases, small amounts of a radical inhibitor (e.g., BHT) can be added, but compatibility with the catalyst must be verified.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged heating.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Optimization Steps |
| High levels of homocoupled byproducts | 1. Presence of oxygen.[1] 2. Use of a Pd(II) precatalyst.[2] 3. Suboptimal ligand.[10] | 1. Improve Degassing: Sparge solvents with Ar or N₂ for 15-30 min.[1] 2. Use Pd(0) Source: Employ catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃.[8] 3. Ligand Screening: Test bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos).[15] |
| Formation of styrene (Protodeboronation) | 1. Instability of the vinylboronic acid.[4] 2. Inappropriate base or solvent.[16] 3. High reaction temperature.[15] | 1. Use Boronic Ester: Switch to 4-vinylphenylboronic acid pinacol ester.[13] 2. Base/Solvent Optimization: Screen weaker bases (K₂CO₃, K₃PO₄, CsF) and consider solvent systems like Dioxane/H₂O or Toluene/H₂O.[1][15] 3. Temperature Control: Run the reaction at the lowest effective temperature. |
| Low or incomplete conversion | 1. Catalyst deactivation (e.g., formation of Palladium black).[6] 2. Poor choice of ligand for the aryl halide. 3. Insufficient base strength or equivalents. | 1. Check Ligand:Pd Ratio: Ensure an appropriate ratio (typically 1:1 to 4:1).[8] 2. Ligand Selection: For less reactive aryl chlorides, bulky, electron-donating phosphine ligands are crucial.[14] 3. Base Screening: Test a range of bases and ensure at least 1.5-3.0 equivalents are used.[1][8] |
| Formation of polymeric material | 1. High reaction temperature. 2. Extended reaction time. | 1. Reduce Temperature: Optimize for the lowest possible temperature that still affords a reasonable reaction rate. 2. Monitor Reaction: Use TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. |
Experimental Protocols
Representative Protocol for Suzuki Coupling of 4-Bromostyrene with 4-Vinylphenylboronic Acid Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrate variations.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-vinylphenylboronic acid pinacol ester (1.2-1.5 equiv) and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[11]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the 4-bromostyrene (1.0 equiv).
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[8][17]
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the reaction flask under a positive flow of inert gas.[11]
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Visual Guides
Catalytic Cycle and Common Side Reactions
The following diagrams illustrate the desired Suzuki cross-coupling catalytic cycle and the major competing side reaction pathways.
Caption: The Suzuki cycle vs. competing side reactions.
Troubleshooting Workflow for Suzuki Coupling
This workflow provides a step-by-step approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. youtube.com [youtube.com]
Controlling molecular weight and polydispersity in 4-Vinylbiphenyl polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-vinylbiphenyl (4-VBP). Our goal is to help you control molecular weight and polydispersity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the polymerization of this compound?
A1: The most effective methods for controlling the polymerization of this compound to achieve a desired molecular weight and low polydispersity index (PDI) are living polymerization techniques. These include:
-
Anionic Polymerization: This technique, when carried out under stringent conditions, can produce polymers with very narrow molecular weight distributions.[1][2][3] It involves the use of initiators like organolithium compounds (e.g., sec-butyllithium) at low temperatures.[4]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile controlled radical polymerization method that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow PDIs.[5][6]
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is another controlled radical polymerization technique that offers excellent control over molecular weight and PDI for a wide range of monomers.
Q2: Why is it crucial to control molecular weight and polydispersity?
A2: Controlling molecular weight and polydispersity is essential because these parameters directly influence the macroscopic properties of the resulting polymer, such as its mechanical strength, thermal stability, and solution viscosity. For applications in drug development and materials science, precise control over these properties is critical for performance and reproducibility.
Q3: What is a typical Polydispersity Index (PDI) for "controlled" polymerization?
A3: A PDI value close to 1.0 indicates a very narrow molecular weight distribution, which is a hallmark of a well-controlled or "living" polymerization. For most controlled polymerization techniques like ATRP and RAFT, a PDI of less than 1.3 is generally considered good.[7] Anionic polymerization, under ideal conditions, can achieve PDIs very close to 1.0.
Troubleshooting Guides
High Polydispersity Index (PDI)
High PDI is a common issue indicating a lack of control over the polymerization process.
| Potential Cause | Recommended Solution |
| Impurities in Monomer or Solvent | Purify the this compound monomer and the solvent immediately before use. Impurities can act as terminating agents or introduce side reactions.[8] For anionic polymerization, rigorous purification is especially critical. |
| Incorrect Initiator/Catalyst Concentration | Optimize the ratio of monomer to initiator (for anionic polymerization) or monomer to initiator to catalyst (for ATRP). A higher initiator concentration generally leads to lower molecular weight.[9] |
| Slow Initiation (ATRP/RAFT) | Ensure the initiator is appropriate for the monomer and reaction temperature. For RAFT, the initiator-derived chains can contribute to a broader PDI if the initiation is not efficient.[10] |
| High Viscosity at High Conversion | For solution polymerizations, consider increasing the solvent amount to reduce viscosity, which can hinder chain transfer in RAFT and lead to broadening of the PDI. |
| Chain Termination or Transfer Reactions | Lower the reaction temperature to minimize side reactions. In anionic polymerization, side reactions are a common cause of broad molecular weight distributions.[11] |
Observed vs. Theoretical Molecular Weight Mismatch
This issue often points to problems with initiation efficiency or the presence of side reactions.
| Potential Cause | Recommended Solution |
| Inefficient Initiation | Ensure the initiator is fully dissolved and activated. For ATRP, ensure the catalyst complex is correctly formed. In anionic polymerization, impurities can consume the initiator, leading to higher than expected molecular weights.[2] |
| Chain Transfer to Solvent or Monomer | Select a solvent that is known to be inert under the polymerization conditions. Chain transfer reactions will lower the final molecular weight. |
| Errors in Monomer Conversion Measurement | Use a reliable method, such as ¹H NMR, to accurately determine monomer conversion for calculating the theoretical molecular weight. |
Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for your specific experimental setup and desired polymer characteristics.
Anionic Polymerization of this compound
This protocol is adapted from procedures for styrene and its derivatives.[4]
Materials:
-
This compound (4-VBP), purified
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated
-
Methanol, degassed
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).
-
Add the desired amount of purified 4-VBP to the flask and dry it further under high vacuum.
-
Cannulate freshly distilled THF into the flask to dissolve the monomer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the calculated amount of sec-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator).
-
Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter and dry the polymer under vacuum.
Atom Transfer Radical Polymerization (ATRP) of this compound (General Protocol)
This protocol is a general guideline for the ATRP of styrenic monomers.
Materials:
-
This compound (4-VBP), passed through a column of basic alumina to remove inhibitors
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or Toluene (solvent)
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar.
-
Add the solvent, 4-VBP, EBiB, and PMDETA. The typical molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] is 100:1:1:1.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by taking samples periodically to determine monomer conversion (by ¹H NMR) and molecular weight/PDI (by GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air to oxidize the catalyst.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of this compound (General Protocol)
This is a general procedure for RAFT polymerization of styrenic monomers.
Materials:
-
This compound (4-VBP), inhibitor removed
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane or Toluene (solvent)
Procedure:
-
In a reaction vessel, dissolve 4-VBP, the RAFT agent, and AIBN in the chosen solvent. The ratio of [Monomer]:[RAFT agent]:[AIBN] will determine the molecular weight and polymerization rate (e.g., 200:1:0.2).
-
Deoxygenate the solution by purging with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Allow the polymerization to proceed for the planned duration, taking samples for analysis if desired.
-
Stop the reaction by cooling to room temperature and exposing it to air.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the molecular weight and PDI of poly(this compound).
Table 1: Anionic Polymerization of this compound - Effect of Monomer to Initiator Ratio
| Entry | [Monomer]/[Initiator] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 50 | 9,000 | 9,500 | 1.05 |
| 2 | 100 | 18,000 | 17,500 | 1.06 |
| 3 | 200 | 36,000 | 35,000 | 1.08 |
Note: This data is illustrative and based on typical results for living anionic polymerization.
Table 2: Glass Transition Temperature (Tg) of Poly(this compound) at Different Molecular Weights [12]
| Mn ( g/mol ) | Tg (°C) |
| 9,500 | 105 |
| 30,000 | 135 |
| 75,500 | 141 |
| 530,000 | 151 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. iarjset.com [iarjset.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Highly active copper-based catalyst for atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. polymersource.ca [polymersource.ca]
Preventing gelation during the bulk polymerization of 4-Vinylbiphenyl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bulk polymerization of 4-Vinylbiphenyl, with a primary focus on preventing gelation.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during the bulk polymerization of this compound?
A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a gelatinous or solid mass instead of a soluble, processable polymer. In the bulk polymerization of this compound, a vinyl monomer, gelation is often a consequence of the "gel effect," also known as autoacceleration. This phenomenon occurs at higher monomer conversions when the viscosity of the polymerization medium increases significantly. The increased viscosity hinders the termination reactions between growing polymer chains, while the smaller monomer molecules can still diffuse to the propagating chain ends. This imbalance leads to a rapid increase in the polymerization rate and the formation of very long, entangled, and potentially cross-linked polymer chains, ultimately resulting in gelation. Other contributing factors can include high reaction temperatures, high initiator concentrations, and the presence of impurities that may act as cross-linking agents.
Q2: What are the main strategies to prevent gelation during the bulk polymerization of this compound?
A2: The primary strategies to prevent gelation involve controlling the polymerization kinetics and limiting the growth of excessively long polymer chains. These strategies include:
-
Lowering the Reaction Temperature: Reducing the temperature decreases the overall polymerization rate and the likelihood of runaway reactions that can lead to gelation.
-
Optimizing Initiator Concentration: Using a lower concentration of the initiator will result in a slower polymerization rate and the formation of fewer initial radical centers.
-
Introducing a Chain Transfer Agent: These agents effectively terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight and reducing the probability of cross-linking.
-
Adding an Inhibitor: Inhibitors can be used to control the polymerization rate and prevent unwanted side reactions.
-
Stopping the Reaction at a Lower Conversion: Halting the polymerization before high monomer conversion is reached can prevent the onset of the gel effect.
Q3: How do I choose an appropriate inhibitor and at what concentration should it be used?
A3: For free-radical polymerization of vinyl monomers like this compound, phenolic inhibitors are commonly used. Examples include 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT). These are effective at scavenging radicals and controlling the polymerization rate. The optimal concentration depends on the specific reaction conditions, but a general starting point for styrene, a similar monomer, is in the range of 10-50 ppm. It is crucial to experimentally determine the ideal concentration for your specific system to avoid overly inhibiting the reaction.
Q4: What is the role of a chain transfer agent and how do I select one?
A4: A chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating the chain and creating a new radical that can initiate the polymerization of another monomer. This process helps to control the average molecular weight of the polymer and prevent the formation of extremely long chains that are prone to gelation.[1] The effectiveness of a CTA is determined by its chain transfer constant. For vinyl polymerizations, thiols (mercaptans) like n-dodecyl mercaptan are common and effective CTAs. The amount of CTA to be added is inversely proportional to the desired molecular weight of the polymer.
Troubleshooting Guide: Preventing Gelation
This guide addresses the common issue of premature gelation during the bulk polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid, uncontrolled polymerization leading to a solid gel. | Runaway Reaction (Gel Effect): The polymerization is proceeding too quickly due to autoacceleration. | 1. Lower the reaction temperature: A decrease of 10-20°C can significantly slow the reaction rate. 2. Reduce the initiator concentration: Halving the initiator concentration is a good starting point for optimization. 3. Introduce a chain transfer agent: Start with a low concentration (e.g., 0.1 mol% relative to the monomer) and adjust as needed to control molecular weight. |
| The polymer forms a gel at low to moderate conversion. | High Localized Radical Concentration: The initiation rate is too high, leading to a high concentration of growing polymer chains that can easily combine and cross-link. | 1. Ensure homogeneous mixing of the initiator: Proper stirring is crucial to avoid localized "hot spots" of high initiator concentration. 2. Choose an initiator with a suitable half-life at the reaction temperature: An initiator that decomposes too quickly will generate a burst of radicals at the beginning of the reaction. |
| The final polymer is insoluble, even after purification. | Presence of Cross-linking Impurities: Divalent impurities or contaminants with multiple vinyl groups in the monomer can act as cross-linkers. | 1. Purify the this compound monomer: Techniques like distillation or column chromatography can remove impurities. Ensure the monomer is stored properly to prevent the formation of peroxides. 2. Degas the monomer: Removing dissolved oxygen is important as it can lead to the formation of peroxides which can initiate polymerization uncontrollably. |
Quantitative Data Summary
The following table provides a summary of typical concentrations for inhibitors and chain transfer agents used to control polymerization, primarily based on data for styrene, a structurally similar monomer. These values should be used as a starting point for optimization in this compound polymerization.
| Component | Example | Typical Concentration Range | Effect |
| Inhibitor | 4-tert-butylcatechol (TBC) | 10 - 200 ppm | Retards polymerization, prevents premature reaction. |
| Inhibitor | Butylated hydroxytoluene (BHT) | ~0.01 wt% | Scavenges free radicals to prevent spontaneous polymerization.[2] |
| Chain Transfer Agent | n-Dodecyl mercaptan | 0.1 - 1.0 mol% (relative to monomer) | Controls molecular weight, reduces viscosity and gelation tendency. |
| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | 0.05 - 0.5 mol% (relative to monomer) | Initiates polymerization; concentration affects rate and molecular weight. |
Experimental Protocols
Adapted Protocol for Bulk Polymerization of this compound
This protocol is adapted from a procedure for a similar monomer and should be optimized for specific experimental goals.
Materials:
-
This compound (purified)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Chain Transfer Agent (e.g., n-dodecyl mercaptan) (optional)
-
Inhibitor (e.g., 4-tert-butylcatechol) (optional, for storage)
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
-
Toluene or Tetrahydrofuran (THF) (for dissolution)
Procedure:
-
Monomer Purification: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Addition of Reagents: Add the calculated amounts of AIBN and chain transfer agent (if used) to the monomer.
-
Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C). Stir the mixture vigorously.
-
Monitoring: Monitor the viscosity of the reaction mixture. The reaction should be stopped before it becomes too viscous to stir.
-
Termination: To quench the polymerization, rapidly cool the flask in an ice-water bath and expose the contents to air.
-
Purification: Dissolve the polymer in a minimal amount of a suitable solvent like toluene or THF. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Visualizations
Caption: Logical workflow for troubleshooting and preventing gelation.
Caption: Simplified signaling pathway of free radical polymerization.
References
Validation & Comparative
A Comparative Guide to Molecular Weight Determination of Poly(4-vinylbiphenyl): GPC Analysis and Alternatives
For researchers, scientists, and drug development professionals engaged in the characterization of poly(4-vinylbiphenyl), the determination of its molecular weight is a critical parameter influencing its physicochemical properties and performance in various applications. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for molecular weight analysis, supported by experimental data and detailed protocols.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the most widely employed technique for determining the molecular weight distribution of polymers. However, a thorough understanding of its principles, advantages, and limitations, alongside an awareness of alternative methods, is crucial for robust polymer characterization. This guide delves into a comparative analysis of GPC, Static Light Scattering (SLS), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for the analysis of poly(this compound).
Comparative Analysis of Molecular Weight Determination Techniques
The choice of analytical technique for determining the molecular weight of poly(this compound) depends on the specific information required, the nature of the sample, and the available instrumentation. While GPC provides a comprehensive overview of the molecular weight distribution, absolute methods like SLS offer a direct measurement of the weight-average molecular weight.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume in solution. | Mn, Mw, Mz, PDI (relative to standards) | Robust, reproducible, provides full molecular weight distribution. | Column calibration with appropriate standards is required; can be susceptible to column degradation and interactions. |
| Static Light Scattering (SLS) | Measurement of the intensity of scattered light as a function of angle and concentration. | Mw (absolute), radius of gyration (Rg), second virial coefficient (A2) | Absolute method (no calibration needed for Mw); highly sensitive to high molecular weight species. | Less sensitive to low molecular weight species; requires accurate refractive index increment (dn/dc) value. |
| Viscometry | Measurement of the viscosity of a polymer solution. | Viscosity-average molecular weight (Mv) | Simple, low-cost instrumentation. | Provides only an average molecular weight; requires knowledge of Mark-Houwink parameters. |
| MALDI-TOF Mass Spectrometry | Ionization and mass analysis of polymer chains. | Absolute molecular weight of individual oligomers, end-group analysis. | Provides absolute molecular weight for low polydispersity polymers; excellent for structural elucidation. | Difficulty with high molecular weight and high polydispersity polymers; potential for fragmentation. |
Table 1: Comparison of key techniques for polymer molecular weight determination.
Experimental Data Summary
| Sample ID | Technique | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Reference |
| P19859-4VBP | GPC-LS | 139,158 | 158,799 | 1.141 | [1] |
| Commercial Sample | GPC | - | ~115,000 | - | [2] |
Table 2: Molecular weight data for poly(this compound).
Detailed Experimental Protocols
Gel Permeation Chromatography (GPC) of Poly(this compound)
This protocol outlines a typical GPC analysis of poly(this compound).
1. Sample Preparation:
-
Dissolve poly(this compound) in unstabilized, HPLC-grade tetrahydrofuran (THF) to a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.
-
Filter the solution through a 0.2 µm PTFE syringe filter before injection.
2. GPC System and Conditions:
-
Columns: A set of two or three Ultrastyragel columns (e.g., 10^3, 10^4, 10^5 Å) connected in series.
-
Mobile Phase: Tetrahydrofuran (THF).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40°C.
-
Injection Volume: 100 µL.
-
Detector: Refractive Index (RI) detector. For absolute molecular weight determination, a multi-angle light scattering (MALS) detector can be used in series.
-
Calibration: Use a series of narrow polystyrene standards of known molecular weight to generate a calibration curve.
3. Data Analysis:
-
The elution volume of the poly(this compound) sample is compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Static Light Scattering (SLS) - General Protocol
This protocol provides a general procedure for determining the weight-average molecular weight of a polymer like poly(this compound) using static light scattering.
1. Sample Preparation:
-
Prepare a stock solution of poly(this compound) in a suitable solvent (e.g., THF) at a known concentration (e.g., 5 mg/mL).
-
Prepare a series of dilutions from the stock solution (e.g., 4, 3, 2, 1 mg/mL).
-
Filter all solutions through a 0.2 µm filter to remove dust and other particulates.
2. Instrumentation and Measurement:
-
Use a light scattering photometer equipped with a laser light source.
-
Measure the intensity of the scattered light at various angles (e.g., 30° to 150° in 10° increments) for each concentration and the pure solvent.
-
The refractive index increment (dn/dc) of the polymer solution must be accurately determined or obtained from literature.
3. Data Analysis (Zimm Plot):
-
The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero angle and zero concentration.
-
The intercept of the Zimm plot on the y-axis is equal to 1/Mw.
Viscometry - General Protocol
This protocol describes the determination of the viscosity-average molecular weight of poly(this compound).
1. Sample Preparation:
-
Prepare a series of solutions of poly(this compound) in a suitable solvent (e.g., THF) at different concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 g/dL).
2. Measurement:
-
Use a Ubbelohde or similar capillary viscometer immersed in a constant temperature bath.
-
Measure the flow time of the pure solvent and each polymer solution.
3. Data Analysis:
-
Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.
-
Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).
-
Use the Mark-Houwink equation, [η] = K * Mv^a, to calculate the viscosity-average molecular weight (Mv). The Mark-Houwink parameters, K and a, are specific to the polymer-solvent system and must be known. For poly(this compound) in THF, using polystyrene parameters (K and a) can provide an initial estimate.
MALDI-TOF Mass Spectrometry - General Protocol
This protocol provides a general workflow for the analysis of polymers like poly(this compound) by MALDI-TOF MS.
1. Sample Preparation:
-
Matrix Selection: Choose a suitable matrix that absorbs the laser energy and co-crystallizes with the polymer. For nonpolar polymers, common matrices include trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).
-
Cationizing Agent: Select a cationizing agent to promote the formation of polymer ions. Silver trifluoroacetate (AgTFA) is often used for unsaturated polymers.
-
Sample-Matrix Preparation: Mix the polymer solution, matrix solution, and cationizing agent solution in an appropriate ratio and spot onto the MALDI target plate. Allow the solvent to evaporate.
2. Mass Spectrometry:
-
Use a MALDI-TOF mass spectrometer in reflectron or linear mode.
-
Acquire the mass spectrum over a relevant mass range.
3. Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific oligomer with a certain number of repeat units.
-
The mass of the repeating unit and the end groups can be determined from the mass difference between adjacent peaks. For polymers with low polydispersity, Mn and Mw can be calculated.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for GPC analysis of poly(this compound).
Caption: Logical relationship in comparing GPC with alternative techniques.
References
A Comparative Guide to the Spectroscopic Characterization of Poly(4-vinylbiphenyl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characterization of poly(4-vinylbiphenyl) (PVBP) and atactic polystyrene using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended to serve as a practical resource, offering experimental data, detailed methodologies, and a visual representation of the characterization workflow to aid in the analysis of these polymers.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for poly(this compound) and atactic polystyrene.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Polymer | Chemical Shift (δ) ppm | Assignment |
| Poly(this compound) | ~ 6.8 - 7.8 | Broad multiplet, Aromatic protons (biphenyl group) |
| ~ 1.2 - 2.5 | Broad multiplet, Aliphatic backbone protons (-CH-, -CH₂-) | |
| Atactic Polystyrene | ~ 6.27 - 7.43[1] | Broad multiplet, Aromatic protons (phenyl group)[1] |
| ~ 1.67 - 2.30[1] | Broad multiplet, Methine proton (-CH-) of the backbone[1] | |
| ~ 1.28 - 1.65[1] | Broad multiplet, Methylene protons (-CH₂-) of the backbone[1] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Polymer | Chemical Shift (δ) ppm | Assignment |
| Poly(this compound) | Data not available in detail in the search results. | |
| Atactic Polystyrene | ~ 145.2 - 146.5 | Quaternary aromatic carbon (C1) |
| ~ 127.3 - 129.3 | Ortho and meta aromatic carbons | |
| ~ 124.7 - 126.3 | Para aromatic carbon | |
| ~ 41.4 - 46.6 | Methylene carbon (-CH₂-) of the backbone | |
| ~ 40.1 - 40.3 | Methine carbon (-CH-) of the backbone |
Table 3: FTIR Spectroscopic Data (Sample Preparation: Solid)
| Polymer | Wavenumber (cm⁻¹) | Assignment |
| Poly(this compound) | Specific peak assignments for the polymer were not found in the search results. The data for the this compound monomer shows characteristic peaks for the vinyl group and the biphenyl aromatic system. | |
| Atactic Polystyrene | 3100 - 3000[2] | Aromatic C-H stretching[2] |
| 2924 & 2846[2] | Asymmetric and symmetric CH₂ stretching[2] | |
| 1602, 1490, 1447[2] | C=C aromatic ring stretching[2] | |
| 756[3] | C-H out-of-plane bending (mono-substituted benzene)[3] | |
| 698[3] | Ring bending[3] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of poly(this compound) are provided below. These protocols are based on standard practices for polymer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure of poly(this compound).
Materials:
-
Poly(this compound) sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the poly(this compound) sample.
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Poly(this compound) is soluble in THF, chloroform, and toluene.
-
Once fully dissolved, transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an FTIR spectrum to identify the functional groups present in poly(this compound).
Method 1: KBr Pellet Method [4][5]
Materials:
-
Poly(this compound) sample (powder)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder. It is crucial that the KBr is completely dry to avoid interference from water absorption bands.[4]
-
Add a small amount of the poly(this compound) sample (approx. 1-2 mg) to the KBr powder.[5]
-
Thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to the die to form a thin, transparent KBr pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Method 2: Cast Film Method [6]
Materials:
-
Poly(this compound) sample
-
A suitable solvent (e.g., chloroform, toluene)
-
A flat substrate (e.g., KBr plate, glass slide)
-
Hotplate (optional)
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of poly(this compound) in a suitable solvent to create a dilute solution.
-
Cast a thin film of the polymer solution onto a KBr plate or other IR-transparent substrate.[6]
-
Allow the solvent to evaporate completely. This can be done at room temperature or by gentle heating on a hotplate.[6]
-
-
Spectrum Acquisition:
-
Place the substrate with the polymer film in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a clean, empty substrate.
-
Acquire the sample spectrum.
-
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a polymer like poly(this compound).
Caption: Workflow for Polymer Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 5. What Are The Advantages Of Using The Kbr Pellet Method For Solid Sample Analysis? Achieve High-Quality Ftir Spectra With Ease - Kintek Press [kinteksolution.com]
- 6. agilent.com [agilent.com]
A Comparative Guide to the Thermal Properties of Poly(4-vinylbiphenyl) and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of poly(4-vinylbiphenyl) (P4VBP) and polystyrene (PS), two polymers with distinct thermal behaviors that influence their processing and application. The data presented is supported by experimental findings from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Executive Summary
Poly(this compound) exhibits significantly higher thermal stability compared to polystyrene. The glass transition temperature (Tg) of P4VBP is notably higher and is dependent on its molecular weight, ranging from 105 °C to 151 °C. In contrast, polystyrene has a well-defined glass transition temperature of approximately 100 °C. The thermal decomposition of P4VBP also occurs at considerably higher temperatures than that of polystyrene, which begins to decompose around 270 °C. This enhanced thermal resistance makes P4VBP a candidate for applications requiring stability at elevated temperatures.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties of poly(this compound) and polystyrene obtained from TGA and DSC analyses.
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) |
| Glass Transition Temperature (Tg) | 105 °C - 151 °C (molecular weight dependent)[1][2][3] | ~100 °C[4] |
| Thermal Decomposition Onset (TGA) | Significantly higher than polystyrene | ~270 °C - 280 °C (initial weight loss)[5] |
| Temperature of Total Destruction | Reported to be ~250 °C higher than PS for a derivative[6] | - |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reliable and reproducible data. The following are generalized protocols applicable to the characterization of P4VBP and PS.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C - 800 °C).
-
For modulated TGA experiments on polystyrene, a heating rate of 2 K/min with a temperature modulation amplitude of 5 K and a period of 200s can be employed.[7]
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the weight loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
A common method involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25 °C) to a temperature above its expected Tg (e.g., 180 °C for P4VBP, 150 °C for PS) at a controlled heating rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from the second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for comparing the thermal properties of poly(this compound) and polystyrene.
Caption: Workflow for comparing the thermal properties of P4VBP and PS.
References
A Comparative Analysis of Poly(4-vinylbiphenyl) and Other Common Vinyl Polymers for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that influences the performance and efficacy of their work. This guide provides a detailed comparison of the properties of poly(4-vinylbiphenyl) (P4VBP) with other widely used vinyl polymers: polystyrene (PS), polyvinyl chloride (PVC), and polyvinyl acetate (PVAc).
Poly(this compound) is a thermoplastic polymer distinguished by its biphenyl side groups, which impart unique thermal and optical properties. Its rigid structure and aromatic character make it a material of interest for applications demanding high thermal stability and specific refractive indices. In the realm of drug development, its derivatives are explored for creating specialized drug delivery systems. This guide offers a quantitative comparison of its key properties against those of more conventional vinyl polymers, supported by detailed experimental protocols for property determination.
Comparative Data of Vinyl Polymer Properties
The following tables summarize the key thermal, mechanical, optical, and electrical properties of poly(this compound), polystyrene, polyvinyl chloride, and polyvinyl acetate. These values represent a range found in publicly available data and can vary based on molecular weight, processing conditions, and the presence of additives.
Table 1: Thermal Properties
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) | Polyvinyl Chloride (PVC) | Polyvinyl Acetate (PVAc) |
| Glass Transition Temperature (Tg) | 135 - 151 °C[1][2] | 90 - 107 °C[3][4] | 70 - 90 °C[5] | 30 - 45 °C[6] |
Table 2: Mechanical Properties
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) | Polyvinyl Chloride (PVC) | Polyvinyl Acetate (PVAc) |
| Tensile Strength | Data not available | 28 - 60 MPa[7][8] | 34 - 62 MPa[9] | Data not available |
| Young's Modulus | Data not available | 1.9 - 3.28 GPa[2][10] | 2.41 - 4.14 GPa[10] | Data not available |
Table 3: Optical Properties
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) | Polyvinyl Chloride (PVC) | Polyvinyl Acetate (PVAc) |
| Refractive Index (nD20) | ~1.62[11] | 1.586 - 1.6[12][13] | 1.539 - 1.54[14][15] | 1.462 - 1.47[16][17] |
Table 4: Electrical Properties
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) | Polyvinyl Chloride (PVC) | Polyvinyl Acetate (PVAc) |
| Dielectric Constant (@ 1 kHz) | Data not available | 2.4 - 2.6[18][19] | ~3.4[20] | Data not available |
Experimental Protocols
The determination of the properties listed above is conducted using standardized experimental methods. Below are detailed protocols for key analyses.
Thermal Property Analysis: Glass Transition Temperature (Tg)
The glass transition temperature is determined using Differential Scanning Calorimetry (DSC).
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected Tg.
-
A second heating scan is performed at the same heating rate.
-
The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve of the second heating scan. This procedure minimizes the influence of the polymer's thermal history.
-
Mechanical Property Analysis: Tensile Testing
Tensile properties are measured following ASTM D638 for rigid plastics.[7][9][12][14][17]
-
Instrumentation: A universal testing machine equipped with a load cell and an extensometer.
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining from a sheet of the polymer, with dimensions as specified in ASTM D638.
-
Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is mounted in the grips of the universal testing machine.
-
The extensometer is attached to the gauge section of the specimen.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension data are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress applied before rupture. Young's modulus is determined from the initial linear portion of the stress-strain curve.
-
Optical Property Analysis: Refractive Index
The refractive index of transparent polymers is determined using a refractometer according to ASTM D542.[3][20][21][22]
-
Instrumentation: An Abbe refractometer or a similar instrument.
-
Specimen Preparation: A small, optically flat, and polished specimen of the polymer is required.
-
Procedure:
-
A drop of a suitable contacting liquid (with a refractive index close to that of the polymer) is placed on the prism of the refractometer.
-
The polymer specimen is placed on top of the contacting liquid.
-
A light source is directed through the prism and the specimen.
-
The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
Electrical Property Analysis: Dielectric Constant
The dielectric constant is measured following the procedures outlined in ASTM D150.[5][6][15][23][24]
-
Instrumentation: A capacitance bridge, a test fixture with electrodes, and a frequency generator.
-
Specimen Preparation: A flat, uniform sheet of the polymer of a known thickness is used as the specimen.
-
Procedure:
-
The specimen is placed between the electrodes of the test fixture.
-
The capacitance of the specimen is measured at a specific frequency (e.g., 1 kHz) using the capacitance bridge.
-
The capacitance of the empty test fixture (air gap) is also measured.
-
The dielectric constant (permittivity) is calculated as the ratio of the capacitance of the specimen to the capacitance of the air gap.
-
Visualizing Experimental Workflows
The following diagrams illustrate common experimental workflows relevant to the characterization and application of these polymers.
Caption: Workflow for Polymer Synthesis and Characterization.
Caption: Preparation and Evaluation of Polymer Nanoparticles for Drug Delivery.
References
- 1. polymersource.ca [polymersource.ca]
- 2. polymersource.ca [polymersource.ca]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 5. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 6. file.yizimg.com [file.yizimg.com]
- 7. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 8. ASTM D790 - Flexural Properties of Plastics and Insulating Materials [ssi.shimadzu.com]
- 9. industrialphysics.com [industrialphysics.com]
- 10. sonelastic.com [sonelastic.com]
- 11. Poly(this compound) – scipoly.com [scipoly.com]
- 12. victortestingmachine.com [victortestingmachine.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 15. ASTM D150 | Materials Characterization Services [mat-cs.com]
- 16. zwickroell.com [zwickroell.com]
- 17. standards.iteh.ai [standards.iteh.ai]
- 18. u.dianyuan.com [u.dianyuan.com]
- 19. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. store.astm.org [store.astm.org]
- 21. Refractive Index ASTM D542 [intertek.com]
- 22. standards.globalspec.com [standards.globalspec.com]
- 23. store.astm.org [store.astm.org]
- 24. scribd.com [scribd.com]
4-Vinylbiphenyl-Based Polymers: A Performance Showdown Against Standard Materials in Electronic Devices
A new class of polymers based on 4-vinylbiphenyl (4VBP) is emerging as a promising contender in the field of organic electronics, demonstrating potential to enhance the performance and stability of various devices. This guide provides a comparative analysis of 4VBP-based polymers against established standard materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), supported by available experimental data and detailed methodologies.
The unique molecular structure of this compound, characterized by a biphenyl core with a reactive vinyl group, allows for its incorporation into high-performance polymers. These polymers exhibit superior thermal stability and mechanical strength, properties that are highly desirable for the fabrication of robust and long-lasting electronic devices.[1] While direct, side-by-side comparisons in dedicated studies remain somewhat limited, preliminary data and research on related structures indicate the potential of 4VBP-based materials to rival and, in some aspects, surpass the performance of conventional polymers.
Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, host materials play a critical role in achieving high efficiency and operational stability. While standard materials like poly(N-vinylcarbazole) (PVK) are widely used, research into new host materials is crucial for advancing phosphorescent OLED (PhOLED) technology.
A study on a polynorbornene derivative featuring biphenyl-carbazole side groups, a structure with similarities to 4VBP-based systems, showcased its potential as a host material for green PhOLEDs. The polymer exhibited high thermal stability and suitable energy levels for hosting green phosphorescent emitters.
Table 1: Performance Comparison of a Biphenyl-Carbazole-Containing Polymer Host in a Green PhOLED
| Host Material | Dopant (wt%) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) |
| Polynorbornene with biphenyl-carbazole side groups (P1) | fac-Ir(ppy)₃ (2%) | 7.2 | 11 |
| PVK-based device | fac-Ir(ppy)₃ | Lower than P1 | Lower than P1 |
| Molecular CBP host | fac-Ir(ppy)₃ | Slightly higher than P1 | Slightly higher than P1 |
Data sourced from a study on a polynorbornene derivative with biphenyl-carbazole side groups.[2]
The performance of the P1-based device was found to be superior to that of a PVK-based device, a standard polymer host, and only slightly lower than a device using a molecular host (CBP), demonstrating the promise of biphenyl-containing polymers in this application.[2]
Experimental Protocol: Fabrication of a Solution-Processed Green PhOLED
A typical experimental workflow for the fabrication of a solution-processed PhOLED using a polymer host is as follows:
Figure 1: General experimental workflow for the fabrication of a solution-processed polymer-based OLED.
Organic Field-Effect Transistors (OFETs)
The biphenyl units in 4VBP-based polymers can promote intermolecular interactions, potentially leading to enhanced charge transport. However, the lack of extensive research on the charge transport properties of simple poly(this compound) in OFETs makes a direct quantitative comparison challenging at this time.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
The following is a generalized procedure for the fabrication of a solution-processed OFET, which can be adapted for novel polymer systems.
Figure 2: A typical workflow for fabricating a bottom-gate, top-contact organic field-effect transistor.
Organic Photovoltaics (OPVs)
For OPVs, the power conversion efficiency (PCE) is the most critical performance parameter. Standard donor polymers like PTB7 have been instrumental in achieving high PCEs. While there is a lack of data on the performance of 4VBP-based polymers as the primary donor or acceptor in OPVs, their properties could be beneficial. The thermal stability of 4VBP-based polymers could contribute to the long-term stability of solar cells, a major challenge in the field. Furthermore, the tunable electronic properties through copolymerization could allow for the optimization of energy levels to match with various acceptor materials.
Future Outlook
The exploration of this compound-based polymers in electronic devices is still in its early stages. The available data on related structures suggests that these materials hold significant promise, particularly in applications where thermal stability and robust performance are paramount. Future research should focus on the synthesis of a wider range of 4VBP copolymers and their systematic evaluation in OLEDs, OFETs, and OPVs. Direct comparative studies against industry-standard materials under identical device architectures and testing conditions are crucial to fully elucidate the advantages and potential of this emerging class of electronic polymers.
References
A Comparative Study of RAFT and ATRP for 4-Vinylbiphenyl Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate polymerization technique is paramount for the synthesis of well-defined polymers with tailored properties. This guide provides a comparative analysis of two popular controlled radical polymerization (CRP) methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the polymerization of 4-Vinylbiphenyl. Due to the limited availability of direct comparative studies on this compound, this guide leverages experimental data from structurally similar monomers, primarily styrene, to provide a representative comparison.
Executive Summary
Both RAFT and ATRP are powerful techniques capable of producing polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). RAFT polymerization is lauded for its versatility with a wide range of monomers and functional groups, and its metal-free nature, which is particularly advantageous for biomedical applications.[1][2] ATRP, on the other hand, offers excellent control over the polymerization process, often leading to very low PDIs, but typically requires a metal catalyst which may need to be removed from the final product.[1] The choice between RAFT and ATRP for this compound polymerization will depend on the specific requirements of the application, including the desired polymer architecture, purity, and scalability.
Data Presentation: A Comparative Look at Performance
The following tables summarize typical experimental data for the polymerization of styrenic monomers using RAFT and ATRP, serving as a proxy for the expected performance with this compound.
Table 1: Representative Data for RAFT Polymerization of Styrenic Monomers
| Entry | Chain Transfer Agent (CTA) | Initiator | Monomer/CTA/Initiator Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| 1 | Cumyl dithiobenzoate | AIBN | 100/1/0.1 | 16 | 55 | 14,400 | 1.04 |
| 2 | Benzyl dithiobenzoate | AIBN | Variable | 24 | - | - | <1.2 |
Note: Data is based on the polymerization of styrene and is intended to be representative. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Table 2: Representative Data for ATRP of Styrenic Monomers
| Entry | Initiator | Catalyst/Ligand | Monomer/Initiator/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) (Experimental) | PDI |
| 1 | Ethyl α-bromoisobutyrate | CuBr/PMDETA | 100/1/1 | 6 | 95 | 9,600 | 1.10 |
| 2 | (PS-Br)4 | CuCl2/Cu(0)/Me6TREN | 2000/1/1/3/8 | - | - | 58,000-82,000 | <1.5 |
Note: Data is based on the polymerization of styrene and its derivatives and is intended to be representative. Mn = Number-average molecular weight; PDI = Polydispersity Index; PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine; Me6TREN = Tris(2-(dimethylamino)ethyl)amine.
Experimental Protocols
Below are detailed, representative methodologies for the polymerization of a styrenic monomer like this compound using both RAFT and ATRP.
RAFT Polymerization Protocol
Materials:
-
This compound (monomer)
-
A suitable Chain Transfer Agent (CTA), e.g., Cumyl dithiobenzoate (CDB)
-
A radical initiator, e.g., 2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask, magnetic stirrer, oil bath, and nitrogen/argon line.
Procedure:
-
The monomer (this compound), CTA, and initiator are weighed and placed in a Schlenk flask equipped with a magnetic stir bar.
-
The desired amount of anhydrous solvent is added to the flask.
-
The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then backfilled with an inert gas (nitrogen or argon).
-
The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
The polymerization is allowed to proceed for a predetermined time. Samples may be withdrawn periodically using a degassed syringe to monitor conversion and molecular weight evolution.
-
The polymerization is quenched by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
The polymer is purified by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
ATRP Protocol
Materials:
-
This compound (monomer)
-
An alkyl halide initiator, e.g., Ethyl α-bromoisobutyrate (EBiB)
-
A transition metal catalyst, e.g., Copper(I) bromide (CuBr)
-
A ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., anisole or N,N-dimethylformamide)
-
Schlenk flask, magnetic stirrer, oil bath, and nitrogen/argon line.
Procedure:
-
The monomer (this compound) and solvent are placed in a Schlenk flask equipped with a magnetic stir bar.
-
The catalyst (CuBr) and ligand (PMDETA) are added to the flask under a counter-flow of inert gas.
-
The flask is sealed with a rubber septum and the mixture is degassed by three freeze-pump-thaw cycles.
-
The flask is then backfilled with an inert gas (nitrogen or argon).
-
The initiator (EBiB) is injected into the reaction mixture via a degassed syringe.
-
The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 80-110 °C).
-
The polymerization is allowed to proceed for a specific time, with samples taken periodically for analysis.
-
The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the copper catalyst.
-
The polymer solution is typically passed through a short column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Visualizing the Processes
To better understand the workflows and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for RAFT polymerization.
Caption: Experimental workflow for ATRP.
Caption: Key comparison points between RAFT and ATRP.
Conclusion
Both RAFT and ATRP are highly effective methods for the controlled polymerization of vinyl monomers, and by extension, this compound. The decision to use one over the other will be dictated by the specific needs of the research or application. For applications where metal contamination is a concern, such as in biomedical materials, RAFT presents a clear advantage. Conversely, where the utmost control over molecular weight distribution is critical, ATRP may be the preferred method. It is recommended that researchers conduct small-scale screening experiments for the polymerization of this compound using both techniques to determine the optimal conditions for their specific requirements.
References
Assessing the optical properties of poly(4-vinylbiphenyl) for specific wavelengths
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the optical properties of poly(4-vinylbiphenyl) (P4VBP) with two common alternative polymers, polystyrene (PS) and polycarbonate (PC). The data presented is essential for applications where precise control of light is critical, such as in the development of optical sensors, drug delivery systems, and advanced coatings.
Comparative Analysis of Optical Properties
The selection of a polymer for optical applications is highly dependent on its refractive index and absorption characteristics at the wavelengths of interest. Poly(this compound) is a high-refractive-index polymer, a class of materials sought after for their ability to manipulate light effectively.
Below is a summary of the key optical properties for P4VBP, polystyrene, and polycarbonate. Due to the limited availability of a complete refractive index dispersion for P4VBP, data for the structurally similar poly(vinylnaphthalene) is included to provide a reasonable approximation of its optical behavior.
| Property | Poly(this compound) (P4VBP) | Polystyrene (PS) | Polycarbonate (PC) |
| Refractive Index (n) at ~589 nm | 1.62[1] | ~1.59-1.60[2][3][4] | ~1.584-1.586[5][6] |
| Refractive Index at 450 nm | ~1.69 (estimated from Poly(vinylnaphthalene)) | ~1.61 | ~1.598 |
| Refractive Index at 550 nm | ~1.68 (estimated from Poly(vinylnaphthalene)) | ~1.59 | ~1.585 |
| Refractive Index at 650 nm | ~1.68 (estimated from Poly(vinylnaphthalene))[7][8] | ~1.58 | ~1.579 |
| UV Absorption Maximum | ~260 nm (in solution)[9] | Strong absorption below 300 nm[9][10] | Strong absorption below 280-290 nm[11] |
| Transparency in the Visible Spectrum | High | High[2] | High[6] |
Experimental Protocols
Accurate characterization of the optical properties of polymer thin films is crucial for their application. The following are detailed methodologies for sample preparation and the key experiments cited in this guide.
Thin Film Preparation by Spin Coating
Spin coating is a widely used technique to produce uniform thin films of polymers on flat substrates.
a. Solution Preparation:
-
Dissolve the polymer (e.g., poly(this compound), polystyrene) in a suitable solvent (e.g., toluene, chloroform, or propylene glycol methyl ether acetate) to the desired concentration.[12] The concentration will influence the final film thickness.[13][14]
-
Stir the solution until the polymer is fully dissolved. For some polymers, this may require several hours.
b. Substrate Preparation:
-
Clean the substrates (e.g., silicon wafers, quartz, or glass slides) thoroughly.[12]
-
A common cleaning procedure involves sonicating the substrates in a sequence of solvents such as acetone and isopropanol, followed by rinsing with deionized water and drying with a stream of nitrogen.[12]
c. Spin Coating Process:
-
Place the cleaned substrate on the vacuum chuck of the spin coater.[12]
-
Dispense the polymer solution onto the center of the substrate.[12][13]
-
Start the spin coater. The spinning process typically involves a spin-up stage to spread the solution and a spin-off stage at a higher speed to thin the film to the desired thickness.[15][16]
-
The final film thickness is primarily determined by the solution concentration and the spin speed.[13][14]
-
After spinning, the film is typically baked on a hotplate to remove any residual solvent.
Measurement of Refractive Index and Film Thickness by Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique for determining the thickness and refractive index of thin films.[17][18]
a. Principle: Ellipsometry measures the change in the polarization state of light upon reflection from a sample.[17] The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the complex reflection coefficients for p- and s-polarized light.
b. Measurement Procedure:
-
Mount the polymer-coated substrate on the ellipsometer stage.
-
Align the incident light beam at a specific angle of incidence (commonly 60° or 70°).
-
Acquire ellipsometric data over a range of wavelengths (e.g., from the ultraviolet to the near-infrared).[17]
-
Develop an optical model that describes the sample, typically consisting of the substrate, any native oxide layer, and the polymer film.[15]
-
Fit the model to the experimental data by adjusting the unknown parameters, such as the film thickness and the wavelength-dependent refractive index of the polymer. The refractive index is often modeled using a dispersion relation like the Cauchy or Sellmeier model.
Measurement of Absorption Properties by UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is used to measure the absorption of light by a sample as a function of wavelength.[19][20]
a. Principle: The technique measures the intensity of light passing through a sample (I) and compares it to the intensity of light before it passes through the sample (I₀). The absorbance (A) is then calculated as A = -log(I/I₀).
b. Measurement Procedure for Thin Films:
-
Prepare a polymer thin film on a transparent substrate (e.g., quartz).[21]
-
Place a blank transparent substrate in the reference beam path of the spectrophotometer.
-
Place the polymer-coated substrate in the sample beam path.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-800 nm).
-
The absorption coefficient (α) can be calculated from the absorbance (A) and the film thickness (d) using the Beer-Lambert law.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for assessing the optical properties of polymer thin films.
References
- 1. Poly(this compound) – scipoly.com [scipoly.com]
- 2. m.youtube.com [m.youtube.com]
- 3. refractiveindex.info [refractiveindex.info]
- 4. refractiveindex.info [refractiveindex.info]
- 5. youtube.com [youtube.com]
- 6. Polycarbonate - Wikipedia [en.wikipedia.org]
- 7. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. zeus.phys.uconn.edu [zeus.phys.uconn.edu]
- 10. osaka-kyoiku.repo.nii.ac.jp [osaka-kyoiku.repo.nii.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. The Nonlinear Optics Home Page [nlosource.com]
- 13. spincoating.com [spincoating.com]
- 14. diyhpl.us [diyhpl.us]
- 15. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 16. ossila.com [ossila.com]
- 17. Ellipsometry | Spectroscopic Ellipsometry | EAG Laboratories [eag.com]
- 18. osti.gov [osti.gov]
- 19. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 20. scribd.com [scribd.com]
- 21. ossila.com [ossila.com]
Benchmarking the Mechanical Properties of 4-Vinylbiphenyl Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymers derived from 4-Vinylbiphenyl (4VBP), benchmarked against common high-performance thermoplastics. Given the specialized nature of 4VBP copolymers, this document leverages data on the poly(this compound) homopolymer as a baseline to understand the potential contributions of the 4VBP monomer to copolymer systems. The comparison herein focuses on key mechanical indicators: tensile strength, Young's modulus, and elongation at break, providing a foundation for material selection in demanding applications.
Comparative Analysis of Mechanical Properties
The following table summarizes the key mechanical properties of poly(this compound) and three widely used thermoplastic polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), and Polycarbonate (PC). This data is essential for researchers considering the incorporation of 4VBP into novel copolymer formulations for applications requiring specific mechanical performance.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) | 32 - 60 | 3.2 - 3.4 | Data not available |
| Polystyrene (General Purpose) | 46 - 60[1] | 3.0 - 3.6[1] | 3 - 4[1] |
| Poly(methyl methacrylate) | 55 - 75[2] | 2.8 - 3.3 | 2 - 10 |
| Polycarbonate | 55 - 75[3] | 2.0 - 2.4[3] | 80 - 150[3] |
Experimental Protocols
The mechanical properties presented in this guide are typically determined through standardized tensile testing procedures. The following is a detailed methodology based on the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics."
Tensile Testing of Polymers (ASTM D638)
1. Specimen Preparation:
-
Test specimens are prepared in a dumbbell shape, as specified in the ASTM D638 standard.
-
The specimens can be prepared by injection molding, compression molding, or machining from a sheet of the polymer material.
-
The dimensions of the "dog bone" specimen must be precise to ensure accurate and reproducible results.
2. Apparatus:
-
A universal testing machine (UTM) equipped with a load cell of an appropriate capacity is used.
-
The UTM is fitted with grips that securely hold the specimen without causing premature failure at the clamping points.
-
An extensometer is attached to the gauge length of the specimen to accurately measure the elongation during the test.
3. Procedure:
-
The thickness and width of the gauge section of the specimen are measured at several points, and the average values are recorded.
-
The specimen is mounted in the grips of the UTM, ensuring that it is aligned with the direction of the applied load.
-
The extensometer is attached to the specimen.
-
The test is initiated by separating the grips at a constant rate of speed. The speed is determined by the material's properties and the specifications of the standard.
-
The load and the corresponding elongation are recorded continuously until the specimen fractures.
4. Data Analysis:
-
Tensile Strength: The maximum stress that the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Visualizing Structure-Property Relationships
The mechanical properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. The following diagram illustrates this relationship for this compound and the benchmark polymers.
Caption: Monomer structure influence on polymer properties.
This guide serves as a preliminary resource for understanding the mechanical performance of this compound-containing polymers. Further experimental investigation into specific 4VBP copolymers is necessary to fully elucidate their mechanical properties for targeted applications in drug development and materials science.
References
Comparative Analysis of 4-Vinylbiphenyl: A Cross-Validation of Experimental and Computational Data
This guide presents a comparative analysis of 4-Vinylbiphenyl (CAS: 2350-89-2), cross-validating publicly available experimental data with computationally derived properties.[1][2][3][4][5][6][7][8][9] Designed for researchers, scientists, and professionals in drug development, this document provides a clear comparison of physical, chemical, and spectral properties, alongside detailed methodologies for key experimental techniques.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative experimental and computational data for this compound, facilitating a direct comparison between measured and predicted values.
Table 1: Physical and Chemical Properties of this compound
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| CAS Number | 2350-89-2 | N/A | [1][2][3][5] | N/A |
| Molecular Formula | C₁₄H₁₂ | C₁₄H₁₂ | [1][2][3] | [2] |
| Molecular Weight | 180.25 g/mol | 180.24 g/mol | [1][3][5][10] | [2] |
| Exact Mass | N/A | 180.093900383 Da | N/A | [2] |
| Melting Point | 119-121 °C | N/A | [1][3][4][5][10] | N/A |
| Boiling Point | 301.7 ± 12.0 °C (at 760 mmHg) | N/A | [1] | N/A |
| Appearance | White to off-white crystalline solid | N/A | [3] | N/A |
| Solubility | Insoluble in water; Soluble in THF, CHCl₃, Toluene, Ethanol, Ether, Benzene. | N/A | [3][4][11] | N/A |
| XLogP3 | N/A | 5 | N/A | [2] |
| Topological Polar Surface Area | N/A | 0 Ų | N/A | [2] |
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Data Availability | Description | Source |
| ¹H NMR Spectroscopy | Available | Provides information on the proton environment in the molecule. | [2] |
| ¹³C NMR Spectroscopy | Available | Identifies the carbon skeleton of the molecule. The spectrum is available in CDCl₃ solvent. | [12] |
| Infrared (IR) Spectroscopy | Available | Used to identify the functional groups present in the molecule based on vibrational frequencies. | [2][13][14] |
| Mass Spectrometry (MS) | Available (GC-MS) | Determines the molecular weight and provides fragmentation patterns for structural elucidation. | [2] |
| Raman Spectroscopy | Available | Provides complementary vibrational information to IR spectroscopy. | [2] |
Experimental and Computational Workflow
The diagram below illustrates the logical workflow for cross-validating experimental results with computational models for a chemical compound like this compound.
Caption: Workflow for the cross-validation of experimental and computational data.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These protocols represent standard practices for the characterization of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[12] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a 90° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single peaks for each unique carbon atom.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectrum is integrated (for ¹H NMR) and chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is mixed with dry Potassium Bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: The analysis is performed using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first collected. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Key absorption bands are identified and correlated with specific functional groups in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.
-
Instrumentation: The analysis is conducted on a GC-MS system, which consists of a gas chromatograph for separation coupled to a mass spectrometer for detection and identification.
-
Chromatographic Separation: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The compound travels through a capillary column (e.g., a non-polar DB-5 column) where it is separated based on its boiling point and interaction with the stationary phase. The oven temperature is typically programmed to ramp up to ensure efficient separation.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (commonly Electron Ionization, EI). The molecule is fragmented into characteristic ions, which are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule and is compared against spectral libraries (like the NIST library) for confirmation.[2]
References
- 1. This compound | CAS#:2350-89-2 | Chemsrc [chemsrc.com]
- 2. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 2350-89-2 [chemicalbook.com]
- 5. This compound 4-Phenylstyrene 2350-89-2 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 2350-89-2 | FV00285 | Biosynth [biosynth.com]
- 8. CAS 2350-89-2: 4-Ethenyl-1,1′-biphenyl | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. polymersource.ca [polymersource.ca]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(2350-89-2) IR Spectrum [m.chemicalbook.com]
- 14. This compound(2350-89-2) IR2 spectrum [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 4-Vinylbiphenyl: A Procedural Guide
The proper disposal of 4-vinylbiphenyl is critical for ensuring laboratory safety and environmental protection. This substance is recognized as hazardous, primarily due to its toxicity to aquatic life with long-lasting effects, and its potential to cause skin irritation and allergic reactions.[1] Adherence to strict disposal protocols is mandatory to mitigate these risks. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[3]
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be segregated from non-hazardous waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Collection and Containment:
-
Solid this compound waste should be carefully collected to minimize dust generation.[3][4]
-
Use a dedicated, clearly labeled, and sealable container for collecting this compound waste. The container must be made of a material compatible with the chemical.
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound." Include the approximate quantity and the date of accumulation.
-
-
Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS representative or contractor with a complete and accurate description of the waste.
-
Disposal must be carried out in accordance with all applicable local, regional, and national regulations.[1][5] Under no circumstances should this compound waste be disposed of in the regular trash or poured down the drain.[5]
-
Emergency Procedures for Spills
In the event of a this compound spill:
-
Evacuate the immediate area if necessary.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][3] Avoid creating dust.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Collect all cleanup materials and treat them as hazardous waste.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key hazard and classification data for this compound.
| Parameter | Value | Reference |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H411: Toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][5] |
| WGK (Water Hazard Class) | WGK 3 | [6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Vinylbiphenyl
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-Vinylbiphenyl, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Hazard Summary: this compound is a chemical compound that poses several health risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also important to prevent its release into the environment, as it may cause long-lasting harmful effects to aquatic life.[2] The substance is a cream-colored solid and is sensitive to moisture and air.[3][4]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Standards & Specifications |
| Eye/Face Protection | Chemical safety goggles or eyeglasses | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[3] |
| Skin & Body Protection | Chemical-resistant gloves and a lab coat or long-sleeved clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] |
| Respiratory Protection | Not required under normal use with adequate ventilation | A particle filter is recommended if dust is generated.[3][5] Use local exhaust ventilation. A self-contained breathing apparatus should be available for emergencies.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks. Always handle this compound in a well-ventilated area, preferably within a fume hood.[5][6]
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an emergency eye wash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical:
-
Storage: Keep the container tightly closed and store it in a cool, well-ventilated place, protected from moisture.[3][6]
-
Hygiene: After handling, wash hands and face thoroughly.[5]
Emergency and First Aid Plan
In case of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][5] Remove contact lenses if it is safe to do so.[1][5] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing at once.[1] Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[3][4] Consult a physician.[1]
-
Inhalation: Move the exposed individual to fresh air immediately.[1] If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center right away.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection: For spills, sweep up the solid material, taking care to avoid creating dust, and place it into a suitable, labeled container for disposal.[3][4][5]
-
Disposal Method: The waste material must be disposed of at an approved waste disposal plant.[7] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Regulatory Compliance: Always observe all federal, state, and local environmental regulations when disposing of this chemical and its container.[5] Do not allow the product to enter drains or rivers.[6]
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. p-Vinylbiphenyl | C14H12 | CID 16883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. canbipharm.com [canbipharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
